Duloxetine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1/i2D,3D,4D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUITGRIYCTCEM-KGAVXYHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Duloxetine-d7
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Duloxetine-d7, a deuterated isotopologue of the selective serotonin and norepinephrine reuptake inhibitor (SNRI), Duloxetine. Given its critical role as an internal standard in pharmacokinetic and bioanalytical studies, a thorough understanding of its preparation and analytical profile is essential for accurate drug quantification.[1] This document outlines a representative synthetic pathway, detailed experimental protocols for characterization, and summarizes key analytical data.
Physicochemical Properties
This compound is structurally identical to Duloxetine, with the exception of seven deuterium atoms replacing hydrogen atoms on the naphthalene ring. This isotopic substitution results in a higher molecular weight, which is the basis for its use in mass spectrometry-based quantification.[1][2]
| Property | Value | Source |
| IUPAC Name | (3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine | [2] |
| Alternate Name | (γS)-N-Methyl-γ-(1-naphthalenyl-2,3,4,5,6,7,8-d7-oxy)-2-thiophenepropanamine | [3] |
| Molecular Formula | C₁₈H₁₂D₇NOS | [3] |
| Molecular Weight | ~304.5 g/mol | [2][3] |
| CAS Number | 919514-01-5 | [3] |
Synthesis of this compound
The synthesis of this compound follows established routes for Duloxetine, substituting a deuterated precursor in the key etherification step.[4][5] A common and efficient method involves the nucleophilic aromatic substitution reaction between (S)-3-(methylamino)-1-(2-thienyl)-1-propanol and 1-fluoro-naphthalene-d7.
Caption: Proposed synthesis pathway for this compound hydrochloride.
2.1. Experimental Protocol: Synthesis
The following protocol is a representative procedure adapted from the synthesis of unlabeled Duloxetine.[5]
-
Deprotonation: Suspend sodium hydride (NaH, ~1.2 equivalents) in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA), under an inert atmosphere (e.g., nitrogen or argon).
-
Alcohol Addition: Slowly add a solution of (S)-3-methylamino-1-(2-thienyl)-1-propanol (1.0 equivalent) in the same solvent to the NaH suspension at room temperature. The mixture is stirred for approximately 30-60 minutes to ensure complete formation of the alkoxide.
-
Etherification: Add a solution of 1-fluoro-naphthalene-d7 (~1.1 equivalents) dropwise to the reaction mixture. The temperature is typically maintained between 40-50°C. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Quenching and Extraction: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or toluene. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification and Salt Formation: The solvent is removed under reduced pressure to yield crude this compound free base. This crude product can be purified via column chromatography. For conversion to the hydrochloride salt, the purified free base is dissolved in a solvent such as isopropyl acetate, and a solution of HCl in a suitable solvent is added. The resulting precipitate is filtered and dried to yield this compound hydrochloride.[5]
Characterization of this compound
Comprehensive characterization is required to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for the analytical characterization of this compound.
3.1. Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for characterizing isotopically labeled standards. It confirms the molecular weight and provides fragmentation data for structural elucidation. LC-MS/MS is commonly used for this purpose.[6]
| Parameter | Description | Expected Value / Observation |
| Ionization Mode | Electrospray Ionization (ESI), Positive | - |
| Precursor Ion [M+H]⁺ | Protonated molecular ion of this compound. | m/z ≈ 305.2 |
| Key Fragment Ion | Resulting from cleavage of the C-C bond beta to the nitrogen.[6][7] | m/z ≈ 154.1 (for the non-deuterated thiophene-containing fragment) |
| MRM Transition | Multiple Reaction Monitoring transition for quantification.[6] | 298.3 → 154.1 (for Duloxetine) 305.2 → 154.1 (Predicted for this compound) |
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure and the specific locations of deuterium incorporation. The ¹H NMR spectrum of this compound will be markedly different from that of unlabeled Duloxetine.
-
¹H NMR: The aromatic signals corresponding to the seven protons on the naphthalene ring (typically found between 7.0 and 8.3 ppm) will be absent in the spectrum of this compound.[8] The remaining signals corresponding to the thiophene ring, the propanamine chain, and the N-methyl group should be present.
-
¹³C NMR: The spectrum will show all 18 carbon signals. However, the signals for the deuterated carbons on the naphthalene ring may be broader or show splitting due to C-D coupling.[9]
-
²H NMR (Deuterium NMR): This technique can be used to confirm the presence and location of the deuterium atoms, showing signals corresponding to the deuterated positions on the naphthalene ring.
3.3. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the chemical and chiral purity of this compound. A variety of reversed-phase methods have been published for Duloxetine that are applicable to its deuterated analogue.[10][11]
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | Inertsil C8 (250x4.6 mm, 5 µm)[12] | Hypersil C18 (250 mm × 4.6 mm, 5µm)[11] |
| Mobile Phase | Buffer:Acetonitrile:Methanol (55:37:8 v/v/v)[12] | Acetonitrile: 0.01 M KH₂PO₄ buffer (pH 5.4) (50:50 v/v)[11] |
| Flow Rate | 1.0 mL/min[12] | 1.0 mL/min[11] |
| Detection (UV) | 215 nm[12] | 229 nm[11] |
| Expected Retention Time | ~6.4 min[12] | Dependent on exact conditions |
| Chiral Purity Analysis | Requires a specific chiral column (e.g., polysaccharide-based) to separate (S) and (R) enantiomers. | - |
This document is intended for informational purposes for qualified professionals. The experimental protocols described are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | C18H19NOS | CID 45039120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Duloxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 10. jocpr.com [jocpr.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Physicochemical Properties of Deuterated Duloxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated drugs, in which one or more hydrogen atoms are replaced by its heavy isotope deuterium, have garnered significant interest in drug development. This strategic substitution can modulate the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients (APIs). Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is widely prescribed for major depressive disorder, generalized anxiety disorder, and various pain conditions. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated duloxetine, offering a comparative analysis with its non-deuterated counterpart, detailed experimental methodologies for characterization, and visual representations of its signaling pathway and the experimental workflow for its analysis.
While specific quantitative data for deuterated duloxetine is not extensively available in publicly accessible literature, this guide presents the established physicochemical properties of duloxetine hydrochloride as a baseline. It further elaborates on the anticipated effects of deuteration on these properties based on established scientific principles. The provided experimental protocols are standard methodologies applicable for the comprehensive characterization of deuterated duloxetine.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of duloxetine hydrochloride and provide an expected impact of deuteration.
Table 1: General Physicochemical Properties
| Property | Duloxetine Hydrochloride | Deuterated Duloxetine (e.g., Duloxetine-d7) |
| Molecular Formula | C₁₈H₁₉NOS · HCl | C₁₈H₁₂D₇NOS · HCl |
| Molecular Weight | 333.88 g/mol | Approx. 340.92 g/mol (for d7) |
| Appearance | White to slightly brownish-white solid | Expected to be a solid with similar appearance |
Table 2: Ionization and Partitioning Properties
| Property | Duloxetine Hydrochloride | Expected Impact of Deuteration |
| pKa | 9.34[1] | A slight change in pKa is possible due to the electronic effects of deuterium, though typically this effect is small. |
| Log P (Octanol/Water) | Not directly available, Log Dow is reported. | May exhibit a slight decrease in lipophilicity (lower Log P). |
| Log Dow (pH 4.0) | 0.781[1] | Expected to show a minor change, reflecting any alteration in pKa and Log P. |
| Log Dow (pH 7.0) | 1.54[1] | Expected to show a minor change. |
| Log Dow (pH 9.0) | 3.35[1] | Expected to show a minor change. |
Table 3: Solubility and Thermal Properties
| Property | Duloxetine Hydrochloride | Expected Impact of Deuteration |
| Aqueous Solubility (g/L, pH 4.0) | 21.6[1] | Solubility may be altered. Some studies on other deuterated compounds have shown slight increases in solubility.[2] |
| Aqueous Solubility (g/L, pH 7.0) | 2.74[1] | Solubility may be altered. |
| Aqueous Solubility (g/L, pH 9.0) | 0.331[1] | Solubility may be altered. |
| Melting Point | Decomposition and melting occur above 160°C.[1] | The melting point may be slightly different. Studies on other deuterated compounds have shown minor changes in the melting point.[2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a deuterated API like duloxetine are crucial for its characterization.
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constant (pKa) of an ionizable substance.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the deuterated duloxetine sample (e.g., 1 mM).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[3]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard pH buffers (e.g., pH 4, 7, and 10).[3]
-
Place a known volume of the deuterated duloxetine solution into a titration vessel.
-
Add the background electrolyte solution.
-
If the substance is a base, titrate with the standardized strong acid solution. If it is an acid, titrate with the standardized strong base.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point. For more accurate results, the inflection point of the titration curve can be determined using the first or second derivative of the plot.
-
Perform the titration in triplicate to ensure reproducibility.[3]
-
Determination of Aqueous Solubility by Shake-Flask Method
This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the deuterated duloxetine solid to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[4]
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5]
-
-
Phase Separation:
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (using a filter that does not adsorb the compound) or centrifuged.[5]
-
-
Quantification:
-
Determine the concentration of the deuterated duloxetine in the filtered or centrifuged supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Prepare a calibration curve using standard solutions of known concentrations of deuterated duloxetine.
-
Determination of Partition Coefficient (Log P) by Shake-Flask Method
This method measures the distribution of a compound between two immiscible liquid phases, typically n-octanol and water.
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together and then separating the layers.
-
-
Partitioning:
-
Dissolve a known amount of deuterated duloxetine in one of the pre-saturated phases.
-
Add a known volume of the second pre-saturated phase to create a two-phase system.
-
Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.
-
-
Phase Separation and Quantification:
-
Separate the two phases by centrifugation.
-
Determine the concentration of deuterated duloxetine in each phase using a suitable analytical technique like HPLC-UV/MS.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
Log P is the logarithm of the partition coefficient.
-
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the temperature and heat flow associated with thermal transitions in a material.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the deuterated duloxetine sample (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.[6]
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the desired temperature program, which typically involves heating the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[6]
-
-
Data Acquisition and Analysis:
-
The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
The melting point is determined as the onset temperature of the melting endotherm. The peak temperature of the endotherm is also often reported.
-
Visualizations
Signaling Pathway of Duloxetine
Duloxetine primarily functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This increases the concentration of these neurotransmitters, enhancing their signaling.
Caption: Mechanism of action of deuterated duloxetine.
Experimental Workflow for Physicochemical Characterization
The systematic characterization of a deuterated API involves a series of analytical techniques to determine its fundamental properties.
Caption: Workflow for physicochemical characterization.
Conclusion
The strategic deuteration of duloxetine holds the potential to alter its metabolic fate and, consequently, its pharmacokinetic profile. A thorough understanding of the physicochemical properties of deuterated duloxetine is paramount for its development as a therapeutic agent. While a complete dataset for deuterated duloxetine is not yet widely available, this guide provides a foundational understanding based on the properties of its non-deuterated form and the established principles of deuterium substitution. The detailed experimental protocols outlined herein offer a robust framework for the comprehensive characterization of this and other deuterated drug candidates, enabling researchers and drug development professionals to advance their investigations in this promising area of medicinal chemistry.
References
- 1. osdp-psdo.canada.ca [osdp-psdo.canada.ca]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. who.int [who.int]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Isotopic Purity Analysis of Duloxetine-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for assessing the isotopic purity of Duloxetine-d7, a deuterated internal standard crucial for the accurate quantification of Duloxetine in bioanalytical studies. The document outlines the synthesis, analytical techniques, and data interpretation necessary to ensure the quality and reliability of this stable isotope-labeled compound.
Introduction to this compound
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other conditions. This compound is its deuterated analogue, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the analyte but has a distinct mass. The seven deuterium atoms are typically located on the naphthalene ring, resulting in the chemical name (S)-N-methyl-3-((naphthalen-1-yl-d7)oxy)-3-(thiophen-2-yl)propan-1-amine.
The isotopic purity of this compound is a critical parameter, as the presence of unlabeled (d0) or partially labeled (d1-d6) species can interfere with the accurate measurement of the analyte. Therefore, rigorous analytical characterization is required to determine the isotopic distribution and confirm the position of the deuterium labels.
Synthesis of this compound
The synthesis of this compound typically involves the use of a deuterated precursor. Based on the common labeling pattern on the naphthalene ring, a plausible synthetic route would utilize naphthalene-d8 as a starting material. This would then be converted to 1-fluoronaphthalene-d7, which can be coupled with (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine. The final step involves demethylation to yield this compound.
Caption: Plausible synthetic pathway for this compound.
During the synthesis, incomplete deuteration of the starting material or back-exchange of deuterium for hydrogen can lead to the formation of isotopic impurities. Therefore, the isotopic purity of the final product must be carefully assessed.
Isotopic Purity Analysis
The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry for Isotopic Distribution
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the preferred method for determining the isotopic distribution of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (d0 to d7) can be quantified.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0 (Unlabeled) | +0 | Not Detected |
| d1 | +1 | Not Detected |
| d2 | +2 | Not Detected |
| d3 | +3 | < 0.5 |
| d4 | +4 | < 1.0 |
| d5 | +5 | < 1.5 |
| d6 | +6 | < 3.0 |
| d7 (Fully Labeled) | +7 | > 97.0 |
Note: This data is representative and based on typical specifications for commercially available this compound, such as the information that a particular lot is >97% d7 with no detectable d0, d1, or d2 species[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
While mass spectrometry provides information on the overall isotopic distribution, NMR spectroscopy is essential for confirming the location of the deuterium labels and ensuring the structural integrity of the molecule. Both ¹H NMR and ²H NMR can be employed.
-
¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the proton signals from the labeled positions should be absent or significantly reduced. By comparing the ¹H NMR spectrum of this compound to that of unlabeled Duloxetine, the degree of deuteration at specific sites can be confirmed. The absence of signals corresponding to the naphthalene ring protons would confirm the intended labeling pattern.
-
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum with signals corresponding to the deuterated positions. This can be used to confirm the presence of deuterium on the naphthalene ring.
Experimental Protocols
LC-HRMS Method for Isotopic Purity
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 200-400.
-
Resolution: > 60,000.
-
Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d7) and integrate the peak areas to calculate the relative abundance.
-
NMR Method for Structural Confirmation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Data Processing: Fourier transform and phase correction. Compare the spectrum to that of an authentic standard of unlabeled Duloxetine.
-
-
²H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment without proton decoupling.
-
Number of Scans: 128-512.
-
Data Processing: Fourier transform and phase correction.
-
Workflow and Data Interpretation
The overall workflow for the isotopic purity analysis of this compound involves a combination of synthesis, purification, and rigorous analytical testing.
Caption: Workflow for the isotopic purity analysis of this compound.
Potential Challenges: Deuterium Scrambling
Deuterium scrambling, the unintentional migration of deuterium atoms to other positions within the molecule, can be a concern during synthesis and in certain analytical techniques. While the C-D bonds on an aromatic ring are generally stable, some mass spectrometry ionization and fragmentation techniques can induce H/D scrambling. Using soft ionization techniques like ESI and avoiding high-energy fragmentation in the analysis of the molecular ion can minimize this risk. The NMR analysis serves as a definitive check to ensure that the deuterium atoms are in their intended positions.
Conclusion
The isotopic purity analysis of this compound is a multi-faceted process that requires a combination of advanced analytical techniques. Mass spectrometry is essential for determining the isotopic distribution and quantifying the level of deuteration, while NMR spectroscopy provides crucial information about the location of the deuterium labels and the overall structural integrity of the molecule. By following rigorous experimental protocols and carefully interpreting the data, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound for its intended use as an internal standard in quantitative bioanalysis.
References
Navigating the Analytical Landscape of Duloxetine-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the specifications, analytical methodologies, and metabolic context for Duloxetine-d7, a critical internal standard in the bioanalysis of the widely used antidepressant, duloxetine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into ensuring the quality and reliability of this essential reference material.
Certificate of Analysis: Specifications for this compound
A Certificate of Analysis (CoA) for this compound, a stable isotope-labeled internal standard, provides critical information on its identity, purity, and quality.[1] The following tables summarize the typical specifications for a high-quality this compound reference standard.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine-d7 |
| Molecular Formula | C₁₈H₁₂D₇NOS |
| Molecular Weight | 304.5 g/mol |
| CAS Number | 1217718-95-5 (example) |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
Table 2: Identification and Purity
| Test | Method | Specification |
| Identity | ¹H-NMR | Conforms to the structure of this compound |
| Mass Spectrometry | Conforms to the expected mass-to-charge ratio | |
| Purity (HPLC) | HPLC-UV | ≥98.0% |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium incorporation |
| Chemical Purity | Mass Spectrometry | No significant levels of unlabeled Duloxetine (d0) |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | ≤1.0% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. The following protocols are based on established analytical techniques for duloxetine and its analogs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from potential organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan from m/z 100-500.
-
Sample Infusion: The sample, prepared as for HPLC, is directly infused into the mass spectrometer.
-
Analysis:
-
Identity: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound.
-
Isotopic Purity: The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of d7 species and to ensure the absence or minimal presence of d0, d1, d2, etc. species.
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of this compound dissolved in 0.7 mL of the deuterated solvent.
-
Analysis: The ¹H-NMR spectrum is compared to that of an unlabeled duloxetine standard. The absence of signals at specific chemical shifts confirms the successful incorporation of deuterium at the intended positions.
Visualizing Key Processes
To further elucidate the context and analysis of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of duloxetine and a typical workflow for the generation of a Certificate of Analysis.
Caption: Metabolic pathway of Duloxetine in the liver.
Caption: Logical workflow for generating a Certificate of Analysis.
Conclusion
The rigorous analytical characterization of this compound is paramount to its function as a reliable internal standard in quantitative bioanalysis. Adherence to the specifications and methodologies outlined in this guide will ensure the generation of accurate and reproducible data in pharmacokinetic and metabolic studies of duloxetine. The provided diagrams offer a clear visualization of the metabolic fate of duloxetine and the quality control process that underpins the certification of its deuterated analog.
References
An In-Depth Technical Guide to the Chemical Structure and Analysis of Duloxetine-d7
Abstract: This technical guide provides a comprehensive overview of Duloxetine-d7, a deuterated isotopologue of the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Duloxetine. The document details its chemical structure, physicochemical properties, a logical synthesis pathway, and key analytical methodologies for its characterization and quantification. This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards in bioanalytical assays. All quantitative data is presented in tabular format, and key processes are visualized using diagrams for enhanced clarity.
Introduction
Duloxetine is a widely prescribed antidepressant that functions as a potent dual inhibitor of serotonin and norepinephrine reuptake.[1] In the fields of drug metabolism and pharmacokinetics (DMPK), stable isotopically labeled compounds are indispensable tools. This compound, in which seven hydrogen atoms on the naphthalene ring are replaced with deuterium, serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry.[2] Its chemical and physical properties are nearly identical to the unlabeled parent drug, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be clearly distinguished from the non-labeled analyte by a mass spectrometer, enabling precise and accurate quantification in complex biological matrices. This document provides a detailed technical summary of this compound for laboratory and research applications.
Chemical Identity and Properties
This compound is structurally analogous to Duloxetine, with the defining feature being the substitution of seven hydrogen atoms with deuterium on the naphthyloxy moiety. This substitution provides a distinct mass shift without significantly altering the molecule's chemical reactivity or polarity.
The fundamental properties and identifiers of this compound are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
|---|---|---|
| CAS Number | 919514-01-5 | [3][4][5][6] |
| IUPAC Name | (3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine | [7] |
| Synonyms | Duloxetine-naphthyl-d7, (γS)-N-Methyl-γ-(1-naphthalenyl-d7-oxy)-2-thiophenepropanamine |[5][8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₈H₁₂D₇NOS | [3][5][8] |
| Molecular Weight | 304.46 g/mol | [5] |
| Monoisotopic Mass | 304.16267262 Da | [7] |
| Topological Polar Surface Area | 49.5 Ų | [7] |
| Isotopic Purity | >97% (d7) | [5][8] |
| Available Forms | Free Base, Hydrochloride, Maleate, Oxalate |[6][9][10] |
Synthesis Pathway
The synthesis of this compound follows the established routes for unlabeled Duloxetine, with the critical modification being the use of a deuterated precursor. The most common approach involves the coupling of an optically pure amino alcohol intermediate with a deuterated naphthalene derivative.[11][12] A logical workflow for this synthesis is outlined below. The process begins with 2-acetylthiophene and proceeds through several key intermediates to yield the final deuterated product.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | TRC-D721002-10MG | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound | C18H19NOS | CID 45039120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. This compound Maleate | CAS | LGC Standards [lgcstandards.com]
- 10. This compound Maleate | C22H23NO5S | CID 45039121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Duloxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Data Sheet: Duloxetine-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the key physicochemical properties of Duloxetine-d7, a deuterated analog of Duloxetine. The inclusion of seven deuterium atoms increases the molecular weight of the compound, making it a valuable tool in pharmacokinetic studies and as an internal standard in analytical assays.
Physicochemical Properties of this compound
The fundamental physicochemical data for this compound is presented below. This information is critical for accurate quantification and formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂D₇NOS | LGC Standards[1], Immunomart[2] |
| Molecular Weight | 304.5 g/mol | PubChem[3] |
| Alternate Reported MW | 304.46 g/mol | LGC Standards[1] |
| Monoisotopic Mass | 304.16267262 Da | PubChem[3] |
Chemical Structure and Isotopic Labeling
The structural integrity of Duloxetine is maintained in its deuterated form, with the key difference being the substitution of seven hydrogen atoms with deuterium on the naphthalene ring. This specific labeling is crucial for its application in mass spectrometry-based analytical methods.
Logical Representation of Isotopic Substitution
The following diagram illustrates the relationship between the parent compound, Duloxetine, and its deuterated analog, highlighting the isotopic substitution that results in the increased molecular weight.
References
The Potential Kinetic Isotope Effect of Duloxetine-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential kinetic isotope effects (KIE) of Duloxetine-d7, a deuterated isotopologue of the serotonin-norepinephrine reuptake inhibitor, duloxetine. By strategically replacing seven hydrogen atoms with deuterium, the metabolic profile of duloxetine may be altered, potentially leading to improved pharmacokinetic properties. This document provides a comprehensive overview of the metabolic pathways of duloxetine, the theoretical basis for the kinetic isotope effect, and detailed, albeit hypothetical, experimental protocols for evaluating the pharmacokinetics of this compound in comparison to its non-deuterated counterpart. The presented data is illustrative to guide researchers in the potential outcomes of such studies.
Introduction to Duloxetine and the Rationale for Deuteration
Duloxetine is a widely prescribed antidepressant that undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP1A2.[1][2][3][4][5][6] The primary metabolic pathways involve oxidation of the naphthyl ring, followed by conjugation.[1][7] This extensive metabolism results in a relatively short half-life of approximately 12 hours and contributes to inter-individual variability in drug exposure.[3][8][9]
The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can significantly alter the rate of metabolic reactions.[10][11] This phenomenon, known as the kinetic isotope effect (KIE), arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[11] Cleavage of a C-D bond in the rate-determining step of a metabolic reaction requires more energy, leading to a slower reaction rate.[11] For drugs like duloxetine, where metabolism is a major clearance pathway, deuteration at metabolically labile positions can potentially:
-
Increase systemic exposure (AUC): A slower rate of metabolism can lead to higher overall drug concentrations in the body.
-
Prolong elimination half-life (t½): A reduced clearance rate can extend the duration of action of the drug.
-
Reduce peak-to-trough fluctuations: A longer half-life may result in more stable plasma concentrations.
-
Decrease the formation of certain metabolites: This could potentially reduce the risk of metabolite-associated adverse effects.
This guide focuses on a hypothetical deuterated version, this compound, and outlines the scientific basis and experimental approaches to investigate its potential KIE.
Metabolic Pathways of Duloxetine
The metabolism of duloxetine is complex, involving multiple enzymatic steps. The initial and rate-limiting steps are primarily oxidations catalyzed by CYP2D6 and CYP1A2.
-
Primary Oxidation: The main sites of oxidation on the duloxetine molecule are the 4-, 5-, and 6-positions of the naphthyl ring.[7] Both CYP2D6 and CYP1A2 are capable of catalyzing these hydroxylations.[1][2]
-
Secondary Metabolism: Following hydroxylation, the metabolites undergo further modifications, including methylation and conjugation with glucuronic acid or sulfate, to form more water-soluble compounds that are readily excreted.[1][7]
The major circulating metabolites are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine.[1]
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The Impact of the CYP2D6 and CYP1A2 Gene Polymorphisms on Response to Duloxetine in Patients with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. s3.pgkb.org [s3.pgkb.org]
- 7. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Duloxetine: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and safety of duloxetine, a dual-serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
Stability of Duloxetine-d7 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Duloxetine-d7 in solution, drawing upon established data from studies on its non-deuterated analog, duloxetine hydrochloride. The stability of deuterated compounds is generally comparable to their non-deuterated counterparts; therefore, the data presented here for duloxetine hydrochloride serves as a robust proxy for understanding the stability profile of this compound. This document details the degradation pathways, summarizes quantitative stability data under various stress conditions, and provides methodologies for key stability-indicating assays.
Introduction to Duloxetine Stability
Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), is susceptible to degradation under certain environmental conditions, particularly in solution. Understanding its stability profile is critical for the development of robust pharmaceutical formulations and for ensuring the accuracy of analytical and bioanalytical studies. The primary degradation pathway for duloxetine in acidic conditions is the hydrolysis of its ether linkage, leading to the formation of 1-naphthol and a thienyl-alcohol.[1] This degradation is a significant concern as 1-naphthol is a toxic compound.[1][2]
Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, have been extensively performed on duloxetine hydrochloride to identify potential degradation products and to develop stability-indicating analytical methods.[3][4][5] These studies demonstrate that duloxetine is most unstable in acidic and neutral aqueous solutions, with significant degradation also observed under photolytic conditions when in solution.[4][5][6] Conversely, it exhibits greater stability under basic, oxidative, and thermal stress conditions in its solid form.[3][4][7]
Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation studies of duloxetine hydrochloride in solution under various stress conditions. These data provide insights into the rate and extent of degradation that can be expected for this compound under similar conditions.
Table 1: Degradation of Duloxetine Hydrochloride in Solution under Various Stress Conditions
| Stress Condition | Concentration of Stress Agent | Temperature | Duration | Percent Degradation | Reference |
| Acid Hydrolysis | 0.01 N HCl | 40°C | 8 hours | 41.35% | [4][6] |
| Acid Hydrolysis | 0.1 N HCl | Reflux | 1 hour | >99% | [6] |
| Acid Hydrolysis | 0.5 N HCl | 80°C | 9 hours | 5-16% | [8] |
| Alkaline Hydrolysis | 0.1 N NaOH | Reflux | 1 hour | 2.83% | [4][6] |
| Alkaline Hydrolysis | 1 N NaOH | 80°C | 4 hours | Not specified | [8] |
| Neutral Hydrolysis | Water | Reflux | 1 hour | 42.75% | [4][6] |
| Neutral Hydrolysis | Water | 80°C | 4 hours | Stable | [8] |
| Oxidative | 30% H₂O₂ | Room Temp. | 48 hours | Stable | [4] |
| Oxidative | 10%, 15%, 30% H₂O₂ | Room Temp. | 24 hours | Stable | [8] |
| Photolytic | UV light (200-400 nm) & Visible light (60,000-70,000 lx) | Not specified | 1 hour (UV), 10 hours (Visible) | Formation of 3 major degradation products | [8] |
| Thermal (in solution) | Not applicable | 60°C | 15 days | Considerable degradation | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating stability studies and for the development of in-house analytical methods. The following sections describe the common experimental protocols used in the forced degradation studies of duloxetine.
Forced Degradation (Stress Testing) Protocol
A typical forced degradation study for duloxetine involves subjecting a solution of the drug to various stress conditions as outlined by ICH guideline Q1A(R2).[5]
Objective: To identify potential degradation products and assess the intrinsic stability of the drug substance.
Procedure:
-
Preparation of Stock Solution: A stock solution of duloxetine hydrochloride is prepared in a suitable solvent, typically methanol, at a concentration of approximately 1 mg/mL.[8]
-
Acid Hydrolysis: The stock solution is diluted with hydrochloric acid (e.g., 0.01 N to 0.5 N) and incubated at a specific temperature (e.g., 40°C to 80°C) for a defined period (e.g., 8 to 9 hours).[4][8]
-
Alkaline Hydrolysis: The stock solution is diluted with sodium hydroxide (e.g., 0.1 N to 1 N) and heated (e.g., at 80°C or under reflux) for a set duration (e.g., 1 to 4 hours).[4][8]
-
Neutral Hydrolysis: The stock solution is diluted with water and heated (e.g., at 80°C or under reflux) for a specified time (e.g., 1 to 4 hours).[4][8]
-
Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 10% to 30%) and kept at room temperature for an extended period (e.g., 24 to 48 hours).[4][8]
-
Photolytic Degradation: The stock solution is exposed to UV light (e.g., 200-400 nm) and visible light in a photostability chamber.[8]
-
Thermal Degradation: A solution of the drug is stored at an elevated temperature (e.g., 60°C) for several days.[6]
-
Sample Analysis: After exposure to the stress conditions, the samples are diluted with an appropriate mobile phase and analyzed by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated, stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate and quantify duloxetine from its degradation products.
Table 2: Typical HPLC Method Parameters for Duloxetine Stability Testing
| Parameter | Description |
| Column | C8 or C18 (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A mixture of a buffer, an organic solvent, and sometimes a third component. Examples include: - Acetonitrile: 0.01 M Potassium Dihydrogen Phosphate Buffer (pH 5.4) (50:50, v/v)[7] - Phosphate Buffer (pH 2.5): Methanol: Tetrahydrofuran (50:40:10, v/v/v)[4] |
| Flow Rate | Typically 1.0 mL/min[4][7] |
| Detection Wavelength | 229 nm or 232 nm[4][7] |
| Column Temperature | Often controlled, for example, at 40°C[4] |
| Injection Volume | 20 µL |
Visualizations
The following diagrams illustrate the typical workflow for a forced degradation study and the known degradation pathway of duloxetine.
Caption: Workflow for a typical forced degradation study of this compound.
Caption: Primary degradation pathway of Duloxetine under acidic conditions.
Storage and Handling Recommendations
Based on the available stability data, the following recommendations are provided for the storage and handling of this compound solutions to minimize degradation:
-
pH: Avoid acidic and neutral aqueous solutions for long-term storage. If an aqueous solution is necessary, it should be freshly prepared. Buffering at a slightly basic pH may improve stability.
-
Solvents: For long-term storage, consider using organic solvents such as methanol, ethanol, DMSO, or dimethylformamide (DMF), in which duloxetine is more soluble and stable.[9] Stock solutions in these solvents should be stored at low temperatures.
-
Temperature: Store solutions at refrigerated or frozen temperatures (-20°C is commonly recommended for solid forms) to slow down potential degradation.[9]
-
Light: Protect solutions from light to prevent photolytic degradation. Use amber vials or store in the dark.
-
Inert Atmosphere: For solutions in organic solvents, purging with an inert gas can help prevent oxidative degradation.[9]
Conclusion
The stability of this compound in solution is a critical factor for its use in research and development. While direct stability data for the deuterated form is not extensively published, the comprehensive data available for duloxetine hydrochloride provides a strong foundation for understanding its stability profile. The primary degradation pathway is acid-catalyzed hydrolysis, leading to the formation of 1-naphthol. Duloxetine is also susceptible to degradation in neutral aqueous solutions and under photolytic stress. By understanding these liabilities and implementing appropriate storage and handling procedures, researchers can ensure the integrity of this compound in their studies. The use of validated stability-indicating analytical methods is paramount for accurately quantifying the compound and its potential degradants.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: Quantitative Analysis of Duloxetine in Human Plasma using Duloxetine-d7 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder, generalized anxiety disorder, and neuropathic pain. Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies of duloxetine require a highly selective, sensitive, and robust analytical method to ensure accurate quantification in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its superior specificity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Duloxetine-d7, is critical for achieving high accuracy and precision. The SIL-IS co-elutes with the analyte and experiences similar ionization effects and extraction losses, effectively normalizing the analytical variability and correcting for matrix effects. This application note provides a detailed protocol for the quantification of duloxetine in human plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Duloxetine hydrochloride, this compound (Internal Standard, IS)
-
Solvents: HPLC or LC-MS grade acetonitrile and methanol.
-
Reagents: Formic acid (analytical grade), Ammonium acetate (analytical grade).
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve duloxetine and this compound in methanol to prepare 1 mg/mL primary stock solutions. Store at 2-8°C.
-
Working Standard Solutions: Prepare working solutions for calibration curve standards by serially diluting the duloxetine stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol/water to a final concentration of 100 ng/mL. The optimal concentration should be determined during method development.
Sample Preparation: Protein Precipitation Protocol
Protein precipitation is a rapid and effective method for extracting duloxetine from plasma samples.[1]
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube and vortex briefly (approx. 30 seconds).[1]
-
Add 450 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer 200 µL of the clear supernatant into an HPLC vial for analysis.[1]
-
Inject 4-10 µL of the supernatant into the LC-MS/MS system.[1][2]
Note: While protein precipitation is fast, other techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may provide cleaner extracts and reduce matrix effects, which can be beneficial for achieving lower limits of quantification.[2]
Data Presentation
Table 1: Recommended LC-MS/MS Method Parameters
The following table outlines the starting parameters for the LC-MS/MS analysis, which should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| HPLC System | UPLC/UHPLC System |
| Column | C18 reverse-phase column (e.g., Hypersil Gold C18, 150 × 2.1 mm, 1.9 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.3 - 0.5 mL/min[1][3] |
| Elution Mode | Isocratic (e.g., 75:25, A:B) or Gradient[1] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL[1] |
| Run Time | ~3-5 minutes[1] |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Desolvation Gas Flow | ~900 L/h[1] |
| Desolvation Temp. | ~400°C[1] |
| MRM Transitions | |
| Duloxetine | Precursor (Q1): m/z 298.2 → Product (Q3): m/z 154.1[2][4] |
| This compound | Precursor (Q1): m/z 305.2 → Product (Q3): m/z 159.1* or 154.1** |
| Collision Energy (CE) | Optimized for each transition (starting point: 10-15 eV)[1] |
*Note on this compound transition: The product ion will depend on the position of the deuterium labels. A transition to m/z 159.1 is analogous to that seen for Duloxetine-d5, suggesting fragmentation retains some labels.[2][5] A transition to m/z 154.1 would occur if the labels are on the naphthyloxy moiety, which is cleaved off. It is mandatory to optimize the product ion and collision energy for this compound on the specific instrument being used.
Table 2: Summary of Method Performance Characteristics from Literature
The following data, compiled from various validated methods, demonstrates the expected performance of an LC-MS/MS assay for duloxetine.
| Performance Metric | Typical Value | Citation |
| Linearity Range | 0.1 - 100 ng/mL | [4][6] |
| 5 - 800 ng/mL | [1] | |
| Correlation Coefficient (r²) | ≥ 0.99 | [1][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [4][6] |
| Accuracy (% Nominal) | 96.36% - 108.44% | [1] |
| 97.14% - 103.50% | [4] | |
| Precision (%CV) | Intra-day: < 7.8% | [1] |
| Inter-day: < 5.3% | [4] | |
| Recovery | ~80% | [4] |
Visualizations
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantitative determination of duloxetine in human plasma. The use of protein precipitation offers a simple and rapid sample preparation workflow, while the implementation of this compound as a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and procedural variability. The described method is sensitive, specific, and suitable for high-throughput applications in clinical research and therapeutic drug monitoring.
References
- 1. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of duloxetine and its metabolite in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. rjptonline.org [rjptonline.org]
Application Note: Quantification of Duloxetine in Human Urine using a Validated LC-MS/MS Method with Duloxetine-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of duloxetine in human urine. The use of a stable isotope-labeled internal standard, Duloxetine-d7, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. The described protocol involves a straightforward sample preparation procedure followed by a rapid chromatographic separation. This method is suitable for use in clinical research, pharmacokinetic studies, and drug monitoring applications.
Introduction
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and certain types of chronic pain.[1][2] Monitoring the urinary excretion of duloxetine can provide valuable insights into patient adherence, metabolism, and pharmacokinetics.[1] The majority of duloxetine is metabolized and excreted in the urine as glucuronide or sulfate conjugates.[1] This application note presents a validated LC-MS/MS method for the reliable quantification of duloxetine in urine, employing this compound as the internal standard to ensure analytical accuracy. The use of a stable isotope-labeled internal standard is recommended for bioanalytical assays to improve precision and account for recovery variations.[3]
Experimental
Materials and Reagents
-
Duloxetine hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Drug-free human urine
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 series, Waters Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole, Sciex API 4000)
-
Analytical Column (e.g., Kinetex® Phenyl-Hexyl, 2.1 × 50 mm, 2.6 μm; X-terra RP8, 50 mm x 4.6 mm, 5 μm)[1][4]
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of duloxetine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
Working Standard Solutions:
-
Prepare working standard solutions of duloxetine by serial dilution of the stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.
-
Prepare a working internal standard solution of this compound at a concentration of 250 ng/mL in 0.1% formic acid in water.[1]
Calibration Standards and Quality Controls:
-
Prepare calibration standards by spiking drug-free human urine with the duloxetine working standard solutions to achieve final concentrations ranging from 50 to 5000 ng/mL.[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.[1]
Sample Preparation Protocol
-
To 50 µL of each urine sample, calibrator, or QC, add 450 µL of the 250 ng/mL this compound internal standard solution.[1]
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial or a 96-well plate for LC-MS/MS analysis.[1]
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Kinetex® Phenyl-Hexyl, 2.1 × 50 mm, 2.6 μm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 2 µL[1] |
| Column Temperature | 40 °C |
| Gradient | Start at 20% B, increase to 50% B at 2.1 min, increase to 95% B at 2.11 min, return to 20% B at 2.3 min.[1] |
| Total Run Time | 2.4 min[1] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Duloxetine | m/z 298.1 → 154.1, 298.1 → 44.0[1][4] |
| This compound | m/z 305.1 → 161.1, 305.1 → 47.0 (predicted) |
| Desolvation Temperature | 400°C[5] |
| Desolvation Gas Flow | 900 L/h[5] |
| Collision Energy | Optimized for specific instrument; typically 10-20 eV[5] |
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 50 to 5000 ng/mL for duloxetine in human urine.[1] The coefficient of determination (r²) for the calibration curve was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 50 ng/mL.[1]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results, as summarized in the table below, are within the acceptable limits as per regulatory guidelines.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Duloxetine | Low QC | < 15 | < 15 | 85-115 | 85-115 |
| Medium QC | < 15 | < 15 | 85-115 | 85-115 | |
| High QC | < 15 | < 15 | 85-115 | 85-115 |
Note: The table presents typical acceptance criteria for bioanalytical method validation. Actual results may vary.
Recovery and Matrix Effect
The extraction recovery of duloxetine from human urine is expected to be consistent and reproducible. The use of a stable isotope-labeled internal standard (this compound) effectively compensates for any potential matrix effects, ensuring the accuracy of the quantification.
Workflow Diagram
Caption: Experimental workflow for the quantification of duloxetine in urine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of duloxetine in human urine. The simple sample preparation, rapid analysis time, and the use of a deuterated internal standard make this method highly suitable for high-throughput clinical and research applications. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.
References
- 1. Determination of Patient Adherence for Duloxetine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Development of a UPLC-MS/MS Method for the Quantification of Duloxetine in Human Plasma Using Duloxetine-d7 as an Internal Standard
Application Note
Introduction
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely used for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2] Accurate and reliable quantification of duloxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of duloxetine in human plasma. The method utilizes a stable isotope-labeled internal standard, Duloxetine-d7, to ensure high accuracy and precision.[1]
Analytical Method
A summary of the UPLC-MS/MS method parameters is provided below. Detailed experimental protocols follow in the subsequent section.
| Parameter | Description |
| Analyte | Duloxetine |
| Internal Standard (IS) | This compound[1] |
| Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation[3] |
| Chromatography | UPLC with a C18 reverse-phase column[3][4] |
| Mobile Phase | Isocratic elution with acetonitrile and 0.1% formic acid in water[3] |
| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive ion mode[3] |
| Quantification | Multiple Reaction Monitoring (MRM) |
Method Validation Summary
The method was validated according to established guidelines, demonstrating excellent performance for the quantification of duloxetine in human plasma.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] |
| Intra-batch Precision (%CV) | 5.21 - 7.02%[4] |
| Inter-batch Precision (%CV) | 5.21 - 7.02%[4] |
| Intra-batch Accuracy (%) | 97.14 - 103.50%[4] |
| Inter-batch Accuracy (%) | 97.14 - 103.50%[4] |
| Recovery (Duloxetine) | ~80.31%[4] |
| Recovery (IS) | ~81.09%[4] |
Experimental Protocols
Materials and Reagents
-
Duloxetine hydrochloride reference standard
-
This compound internal standard[1]
-
HPLC grade acetonitrile and methanol[3]
-
Formic acid, analytical grade[3]
-
Ultrapure water
-
Human plasma (sourced from a certified blood bank)[4]
Preparation of Stock and Working Solutions
-
Duloxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve duloxetine hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of duloxetine by serial dilution of the stock solution with a methanol-water mixture.
-
Internal Standard Working Solution (e.g., 150 ng/mL): Dilute the this compound stock solution with methanol.[5]
Sample Preparation (Protein Precipitation)
The protein precipitation method is a simple and rapid technique for sample clean-up.[3]
Figure 1: Sample Preparation Workflow using Protein Precipitation.
UPLC-MS/MS Instrumental Conditions
UPLC System
| Parameter | Setting |
| Column | Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)[3] |
| Mobile Phase | Acetonitrile with 0.1% formic acid (A) and 0.1% formic acid in water (B) (75:25, v/v)[3] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 40°C[6] |
| Injection Volume | 4 µL[3] |
| Autosampler Temperature | 10°C[3] |
| Run Time | 3 minutes[3] |
Mass Spectrometer
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Desolvation Temperature | 400°C[3] |
| Desolvation Gas Flow | 900 L/h[3] |
| Collision Energy (Duloxetine) | 10 eV[3] |
| Collision Energy (this compound) | Refer to instrument optimization |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Duloxetine | 298.3 | 154.1[2] |
| This compound | 305.3 | 154.0[7] |
Logical Relationship of the Analytical Process
The following diagram illustrates the logical flow from sample collection to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Bioanalysis of Duloxetine using Duloxetine-d7 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely used for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2][3][4] Accurate and reliable quantification of duloxetine in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard (IS), such as Duloxetine-d7, is essential for correcting matrix effects and variability during sample preparation and analysis, thereby ensuring high precision and accuracy.
This application note provides detailed protocols for three common sample preparation techniques for the analysis of duloxetine in human plasma using this compound as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods covered are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
General Experimental Workflow
The overall workflow for preparing biological samples for duloxetine analysis involves initial sample collection, addition of the internal standard, extraction of the analyte from interfering matrix components, and final analysis.
Caption: General workflow for duloxetine sample preparation.
Experimental Protocols
Materials and Reagents
-
Duloxetine Hydrochloride Reference Standard
-
This compound Internal Standard (IS)
-
HPLC Grade Acetonitrile, Methanol, and Methyl tert-butyl ether (TBME)
-
Analytical Grade Formic Acid
-
Ultrapure Water
-
Human Plasma (with appropriate anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode reversed phase-strong cation exchange)
Protocol 1: Protein Precipitation (PP)
This method is rapid and straightforward but may result in higher matrix effects due to less efficient removal of endogenous interferences.[5]
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[6]
-
Internal Standard Spiking: Add 50 µL of the this compound working solution (e.g., 400 ng/mL in methanol) to the plasma sample.[6]
-
Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.[6]
-
Precipitation: Add 450 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.[6]
-
Centrifugation: Vortex the tube vigorously for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.[6]
-
Supernatant Transfer: Carefully transfer approximately 200 µL of the clear supernatant into a clean autosampler vial.[6]
-
Analysis: Inject a small volume (e.g., 4 µL) of the supernatant directly into the LC-MS/MS system for analysis.[6]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PP by partitioning the analyte into an immiscible organic solvent.
-
Sample Aliquoting: Pipette 200 µL of human plasma into a 10 mL glass tube.[1]
-
Internal Standard Spiking: Add 30 µL of the this compound working solution to the plasma sample.[1]
-
Vortexing: Vortex the mixture briefly.
-
Extraction: Add 5 mL of methyl tert-butyl ether (TBME) to the tube.[1]
-
Mixing and Separation: Cap the tube and vortex for 5 minutes. Centrifuge at 5,000 rpm for 10 minutes at 5°C to separate the organic and aqueous layers.[1]
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase (e.g., a mixture of acetonitrile and water with formic acid).[1]
-
Analysis: Vortex the reconstituted sample and inject a portion (e.g., 20 µL) into the LC-MS/MS system.[1]
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing specific chemical interactions between the analyte and a solid sorbent, leading to high recovery and minimal matrix effects.[2][3]
-
Cartridge Conditioning: Condition a mixed-mode reversed phase-strong cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Aliquoting and Pre-treatment: Pipette 500 µL of human plasma into a tube. Add 50 µL of the this compound working solution. Dilute the sample with 500 µL of an appropriate buffer (e.g., phosphate buffer pH 3.0) to facilitate binding.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge to remove interferences.
-
Wash 1: Pass 1 mL of an acidic solution (e.g., 0.1% formic acid in water) to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the duloxetine and this compound from the cartridge by passing 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject a portion into the LC-MS/MS system.
Data Presentation
The performance of different sample preparation methods for duloxetine analysis reported in the literature is summarized below. These methods often utilize various deuterated internal standards like Duloxetine-d3 or -d5, which function similarly to this compound.
| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Sample Volume | 100 µL[6] | 200 - 300 µL[1][5] | ~500 µL |
| Linearity Range | 0.5 - 200 ng/mL[7] | 0.1 - 100 ng/mL[8] | 2 - 200 ng/mL[2][3] |
| LLOQ | 0.345 ng/mL[7] | 0.1 ng/mL[5][8] | 2.0 ng/mL[2][3] |
| Mean Recovery | 73 - 100%[7] | Not explicitly stated, but method is validated[1][5] | > 90%[2][3] |
| Pros | Fast, simple, minimal solvent use | Good cleanup, reduced matrix effects | Excellent cleanup, highest selectivity, high recovery |
| Cons | High matrix effects, potential for ion suppression[5] | More time-consuming, requires solvent evaporation | Most complex, multi-step, higher cost |
LLOQ: Lower Limit of Quantification
LC-MS/MS Analysis Overview
Following sample preparation, the extracts are typically analyzed using a reverse-phase C18 or C8 column with a gradient or isocratic elution.[2][3][6]
-
Mobile Phase: A common mobile phase consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[5][6][7]
-
Detection: Detection is performed on a triple-quadrupole mass spectrometer using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[6][7]
-
MRM Transitions:
Conclusion
The choice of sample preparation method for duloxetine analysis depends on the specific requirements of the study.
-
Protein Precipitation is suitable for high-throughput screening where speed is prioritized over ultimate sensitivity.
-
Liquid-Liquid Extraction offers a balance between sample cleanliness and procedural complexity.
-
Solid-Phase Extraction is the method of choice for applications requiring the lowest detection limits and minimal matrix interference, providing the highest quality data.[2][3]
All three methods, when properly validated with the use of a stable isotope-labeled internal standard like this compound, can provide accurate and precise quantification of duloxetine in biological matrices.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. HPLC analysis of the novel antidepressant duloxetine in human plasma after an original solid-phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpamc.com [ajpamc.com]
- 8. scribd.com [scribd.com]
Application Note: High-Throughput Chromatographic Separation of Duloxetine and Duloxetine-d7 for Pharmacokinetic and Bioanalytical Studies
Abstract
This application note presents a detailed protocol for the efficient chromatographic separation and quantification of duloxetine and its deuterated internal standard, duloxetine-d7. The methodologies outlined are primarily based on reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), techniques widely employed for their sensitivity and selectivity in bioanalytical and pharmaceutical quality control settings. This document provides comprehensive experimental procedures, instrument parameters, and data presentation to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for duloxetine.
Introduction
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other conditions.[1] Accurate and precise quantification of duloxetine in various matrices, particularly in biological samples for pharmacokinetic studies, is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it compensates for variability in sample preparation and matrix effects.[2] This application note details validated methods for the chromatographic separation of duloxetine and this compound, ensuring high-throughput and reliable results.
Chromatographic Methods
Reversed-phase chromatography is the predominant technique for the separation of duloxetine and its internal standard. C8 and C18 columns are most frequently utilized, providing excellent resolution and peak shape.[3] The choice between HPLC with UV detection and LC-MS/MS depends on the required sensitivity and the complexity of the sample matrix. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications with low analyte concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantification of duloxetine in biological matrices due to its high sensitivity and specificity.[4][5] The use of a deuterated internal standard like this compound (or other isotopic variants like d3 or d5) is critical for accurate quantification, especially when dealing with matrix effects.[2][6]
Typical LC-MS/MS Parameters:
| Parameter | Typical Value |
| Column | C18 or C8 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water or Ammonium Acetate/Formate Buffer |
| Gradient/Isocratic | Both gradient and isocratic methods are used. Isocratic elution is common for high-throughput analysis.[5][7] |
| Flow Rate | 0.2 - 0.9 mL/min[2][4] |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[6] |
| MS/MS Transition | Duloxetine: m/z 298.1 → 154.2; this compound (similar to d3/d5): m/z 301.1 → 157.1[6][7] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
For the analysis of bulk drug substance and pharmaceutical dosage forms where analyte concentrations are higher, HPLC with UV detection provides a reliable and cost-effective alternative.
Typical HPLC-UV Parameters:
| Parameter | Typical Value |
| Column | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) or Formic Acid solution.[8][9] |
| Isocratic/Gradient | Isocratic elution is commonly employed.[8] |
| Flow Rate | 1.0 mL/min[8][9] |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm or 290 nm[7][10] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Duloxetine in Human Plasma
This protocol describes a typical procedure for the extraction and quantification of duloxetine from human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Duloxetine Hydrochloride (Reference Standard)
-
This compound Hydrochloride (Internal Standard)
-
HPLC-grade Acetonitrile and Methanol
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (blank)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB) or Protein Precipitation (PP) reagents (e.g., cold acetonitrile).[2]
2. Standard Solution Preparation:
-
Prepare stock solutions of duloxetine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL).
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma, add 20 µL of the this compound internal standard working solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. Chromatographic and MS Conditions:
-
Use the typical LC-MS/MS parameters outlined in the table above.
-
Inject the reconstituted sample into the LC-MS/MS system.
5. Data Analysis:
-
Quantify duloxetine using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: HPLC-UV Analysis of Duloxetine in Pharmaceutical Capsules
This protocol is suitable for determining the content of duloxetine in capsule formulations.
1. Materials and Reagents:
-
Duloxetine Hydrochloride (Reference Standard)
-
HPLC-grade Acetonitrile and Methanol
-
Phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted)[9]
-
Ultrapure Water
-
Duloxetine capsules
2. Standard Solution Preparation:
-
Prepare a stock solution of duloxetine in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2-10 µg/mL).[8]
3. Sample Preparation:
-
Accurately weigh the contents of 20 capsules and determine the average weight.
-
Weigh a portion of the powder equivalent to 10 mg of duloxetine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the duloxetine.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.
4. Chromatographic Conditions:
-
Use the typical HPLC-UV parameters outlined in the table above.
-
Inject the prepared sample and standard solutions.
5. Data Analysis:
-
Calculate the amount of duloxetine in the sample by comparing the peak area with that of the standard solution.
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 | Method 2 |
| Column | C18, 50 x 2.1 mm, 1.8 µm | C8, 75 x 4.6 mm, 3.5 µm[10] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 5 mM Ammonium AcetateB: Acetonitrile[2] |
| Flow Rate | 0.4 mL/min | 0.9 mL/min[2] |
| Retention Time (Duloxetine) | ~1.5 min | ~1.8 min |
| Retention Time (this compound) | ~1.5 min | ~1.8 min |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 200 ng/mL |
| LLOQ | 0.1 ng/mL[2] | 0.5 ng/mL |
Table 2: Summary of HPLC-UV Method Parameters and Performance
| Parameter | Method A | Method B |
| Column | C18, 250 x 4.6 mm, 5 µm[8] | C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02% Formic Acid (28:72 v/v)[8] | Acetonitrile : Phosphate Buffer pH 5.4 (50:50 v/v)[9] |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[9] |
| Retention Time (Duloxetine) | ~5.2 min[8] | ~5.8 min[9] |
| Linearity Range | 2 - 10 µg/mL[8] | 1 - 25 µg/mL[9] |
| LOD | 0.02 µg/mL[8] | Not Reported |
| LOQ | 0.06 µg/mL[8] | Not Reported |
Visualizations
Caption: General workflow for the chromatographic analysis of duloxetine.
Caption: Relationship between duloxetine and its deuterated internal standard.
Conclusion
The chromatographic methods detailed in this application note provide robust and reliable approaches for the separation and quantification of duloxetine and its deuterated internal standard, this compound. The LC-MS/MS method is highly recommended for bioanalytical applications requiring high sensitivity, while the HPLC-UV method is a suitable alternative for the analysis of pharmaceutical formulations. The provided protocols and parameters can be adapted to specific laboratory instrumentation and requirements, ensuring accurate and precise results for both research and quality control purposes.
References
- 1. Achiral and chiral analysis of duloxetine by chromatographic and electrophoretic methods, a review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and optimization of duloxetine hydrochloride buccal films: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Duloxetine-d7 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Duloxetine-d7, a deuterated internal standard for Duloxetine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of this compound as an internal standard ensures high accuracy and precision in the quantification of Duloxetine in various biological matrices. This method is particularly suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.
Introduction
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. Accurate and reliable quantification of Duloxetine in biological samples is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the determination of this compound and its parent compound, Duloxetine, utilizing Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Experimental
Materials and Reagents
-
Duloxetine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of Duloxetine and this compound from plasma samples.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 analytical column.
-
Column: C18, 50 x 2.1 mm, 5 µm
-
Mobile Phase: Acetonitrile and 5 mM Ammonium Acetate (80:20, v/v)[1]
-
Flow Rate: 0.9 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 2.5 minutes[2]
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5500 V[2]
-
Source Temperature: 400°C
-
Nebulizer Gas (GS1): 40 psi[2]
-
Auxiliary Gas (GS2): 42 psi[2]
-
Curtain Gas: 20 psi[2]
-
Collision Gas: 6 psi[2]
Data Presentation
The MRM transitions and compound-dependent parameters for Duloxetine and this compound are summarized in the table below. The molecular formula for Duloxetine is C18H19NOS, and for this compound is C18H12D7NOS[3]. The precursor ion for Duloxetine is [M+H]+ with an m/z of approximately 298.1. For this compound, the [M+H]+ precursor ion is expected at an m/z of approximately 305.1. The product ions are selected based on the fragmentation patterns observed for Duloxetine.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Duloxetine | 298.1 | 154.1 | 42 | 9 |
| 298.1 | 44.0 | - | - | |
| This compound | 305.1 | 161.1 | Optimized | Optimized |
| 305.1 | 44.0 | Optimized | Optimized |
Note: The declustering potential and collision energy for this compound should be optimized based on the specific instrument used. The provided values for Duloxetine can be used as a starting point.[4]
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Duloxetine using this compound as an internal standard.
Caption: Experimental workflow for the LC-MS/MS analysis of Duloxetine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Duloxetine in biological matrices. The use of this compound as an internal standard ensures the accuracy and precision of the results. This protocol can be readily implemented in research and clinical laboratories for various applications, including pharmacokinetic analysis and therapeutic drug monitoring. The provided parameters serve as a validated starting point, which may be further optimized to meet specific instrument and laboratory requirements.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H19NOS | CID 45039120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fda.gov.tw [fda.gov.tw]
Bioanalytical Method for Duloxetine Using a Deuterated Standard by LC-MS/MS
Application Note and Protocol
This document provides a detailed protocol for the quantitative analysis of duloxetine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. This method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive bioanalytical assay for pharmacokinetic studies.
Introduction
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2][3] Accurate quantification of duloxetine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a validated LC-MS/MS method that employs a deuterated internal standard (IS), such as duloxetine-d3 or duloxetine-d5, to ensure high accuracy and precision.[4][5][6]
Principle of the Method
The method involves the extraction of duloxetine and its deuterated internal standard from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, compensates for variability in sample preparation and matrix effects, leading to reliable quantification.[7]
Experimental Protocols
Materials and Reagents
-
Duloxetine hydrochloride reference standard (purity ≥99.6%)[5]
-
Duloxetine-d3 or Duloxetine-d5 internal standard (purity ≥99.17%)[4][5]
-
Human plasma (with K2EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of duloxetine and the deuterated internal standard in methanol.[4][5]
-
Working Solutions: Prepare serial dilutions of the duloxetine stock solution with a methanol-water mixture (e.g., 50:50, v/v) to create calibration curve (CC) and quality control (QC) working solutions.[4][5]
-
Internal Standard Working Solution: Dilute the deuterated duloxetine stock solution with the same diluent to a final concentration (e.g., 200 ng/mL or 400 ng/mL).[4][5]
Sample Preparation
Several extraction methods can be employed, with protein precipitation being a common and straightforward approach.[4][8]
Protocol: Protein Precipitation
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 400 ng/mL duloxetine-d3).[4]
-
Vortex for 30 seconds.
-
Add 450 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex thoroughly and then centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[4]
Liquid Chromatography Conditions
-
HPLC System: An ultra-performance liquid chromatography (UPLC) system is recommended for optimal separation.[4]
-
Column: A reversed-phase C18 column, such as a Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm), provides good chromatographic resolution.[4]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile with 0.1% formic acid and 0.1% formic acid in water (e.g., 75:25, v/v) is effective.[4]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[9]
-
Autosampler Temperature: Maintained at 10°C.[4]
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimized parameters may include a desolvation temperature of 400°C and a desolvation gas flow of 900 L/h.[4]
Data Presentation: Quantitative Summary
The following tables summarize typical validation parameters for a bioanalytical method for duloxetine.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL or 5 - 800 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Data compiled from multiple sources.[10]
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low QC (LQC) | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium QC (MQC) | 15 | < 15 | < 15 | 85 - 115 |
| High QC (HQC) | 80 | < 15 | < 15 | 85 - 115 |
Representative data based on typical validation acceptance criteria.
Table 3: Recovery and Matrix Effect
| Parameter | Duloxetine | Deuterated Standard |
| Mean Recovery | ~80% | ~81% |
| Matrix Effect | Minimal to no significant effect | Minimal to no significant effect |
Data based on reported values.[11]
Visualizations
Experimental Workflow
Caption: Workflow for duloxetine bioanalysis.
Mechanism of Action of Duloxetine
Caption: Duloxetine's mechanism of action.
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a sensitive, specific, and reliable approach for the quantification of duloxetine in human plasma. The protocol is well-suited for high-throughput analysis in clinical and research settings, supporting pharmacokinetic and bioequivalence studies of duloxetine. The validation data demonstrates that the method meets regulatory requirements for bioanalytical assays.
References
- 1. Duloxetine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. (S)-(+)-DULOXETINE HYDROCHLORIDE | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 8. researchgate.net [researchgate.net]
- 9. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Duloxetine-d7 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Duloxetine-d7, a deuterium-labeled analog of Duloxetine, in pharmacokinetic (PK) research. The primary application of this compound is as an internal standard (IS) for the accurate quantification of Duloxetine in biological matrices during clinical and preclinical studies.[1] Deuteration, the substitution of hydrogen with its stable isotope deuterium, can potentially alter the pharmacokinetic profile of a drug, but its most common application in this context is to provide a mass-shifted, chemically identical standard for bioanalytical assays.[2][3][4]
Rationale for Using this compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for correcting for variability during sample preparation and analysis. An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Deuterium-labeled compounds like this compound are considered the "gold standard" for use as internal standards in LC-MS assays for the following reasons:
-
Similar Chemical and Physical Properties: this compound and Duloxetine exhibit nearly identical chromatographic retention times and ionization efficiencies.
-
Mass Differentiation: The deuterium labeling results in a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the unlabeled analyte by the mass spectrometer.
-
Co-extraction: During sample preparation procedures like protein precipitation or liquid-liquid extraction, this compound behaves identically to Duloxetine, ensuring that any loss of analyte is mirrored by a proportional loss of the internal standard.
Pharmacokinetic Profile of Duloxetine
Understanding the pharmacokinetics of the parent drug, Duloxetine, is essential for designing and interpreting studies where this compound is used as an internal standard. Duloxetine is a serotonin-norepinephrine reuptake inhibitor used in the treatment of major depressive disorder, generalized anxiety disorder, and other conditions.[1][5]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~50% (range 30-80%) | [6] |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours | [7][8] |
| Elimination Half-Life (t½) | ~12 hours (range 8-17 hours) | [7][8] |
| Protein Binding | >90% | [6] |
| Metabolism | Extensively hepatic via CYP1A2 and CYP2D6 | [6][7] |
| Excretion | ~70% in urine as metabolites, ~20% in feces | [6] |
Experimental Protocols
The following protocols outline a typical workflow for a pharmacokinetic study of Duloxetine using this compound as an internal standard.
Bioanalytical Method: Quantification of Duloxetine in Human Plasma using LC-MS/MS
This protocol describes the determination of Duloxetine concentrations in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
3.1.1. Materials and Reagents
-
Duloxetine reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
3.1.2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Duloxetine and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Duloxetine by serially diluting the primary stock solution with a methanol:water (50:50, v/v) mixture.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with methanol:water (50:50, v/v) to achieve the desired concentration.
-
3.1.3. Sample Preparation (Protein Precipitation Method)
-
Aliquot 100 µL of human plasma (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank plasma).
-
Vortex briefly.
-
Add 300 µL of acetonitrile (or other suitable protein precipitating agent) to each tube.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to autosampler vials for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Duloxetine: m/z 298.1 → 154.1
-
This compound: m/z 305.1 → 159.1 (Note: The exact m/z will depend on the deuteration pattern of the specific this compound standard used).
-
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Duloxetine to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Duloxetine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the key processes involved in a pharmacokinetic study utilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. google.com [google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Duloxetine: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Duloxetine Using Duloxetine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, neuropathic pain, and fibromyalgia.[1][2] Therapeutic Drug Monitoring (TDM) of duloxetine is crucial for optimizing therapeutic outcomes, minimizing adverse effects, and ensuring patient compliance. TDM helps in individualizing dosage regimens, especially in patient populations with pharmacokinetic variability. This document provides detailed application notes and protocols for the quantitative analysis of duloxetine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Duloxetine-d7 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[3]
Mechanism of Action of Duloxetine
Duloxetine exerts its therapeutic effects by potently inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[1][4][5] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[1] This enhanced neurotransmission in descending pain inhibitory pathways is also believed to be the primary mechanism for its analgesic effects.[5][6] Duloxetine has a lower affinity for the dopamine transporter and no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[2][4][5]
Experimental Protocols
This section outlines the detailed methodology for the quantification of duloxetine in human plasma using LC-MS/MS with this compound as the internal standard.
Materials and Reagents
-
Duloxetine hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free, with K2EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: A C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is commonly used.[4]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of duloxetine and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the duloxetine stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the this compound stock solution with the same diluent.
Sample Preparation
Protein precipitation is a simple and rapid method for sample preparation.[4]
-
Pipette 50 µL of human plasma (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 250 µL of acetonitrile containing the internal standard (this compound).[4]
-
Vortex mix the samples for 1 minute to precipitate the plasma proteins.[4]
-
Centrifuge the samples at 15,000 x g for 5 minutes at 4°C.[4]
-
Transfer a portion of the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters:
| Parameter | Typical Value |
| Column | ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid and 10 mmol/L ammonium acetate[4] |
| Mobile Phase B | Methanol with 0.1% formic acid[4] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40°C[4] |
| Gradient | Optimized for separation of duloxetine and internal standard |
Mass Spectrometry Parameters:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Duloxetine) | m/z 298.3 → 154.1[3] |
| MRM Transition (this compound) | m/z 305.3 → 154.0[4] |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
| Spray Voltage | ~4500 V[4] |
Method Validation
The bioanalytical method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[7] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term) |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for duloxetine analysis.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Duloxetine | 0.1 - 100 | ≥ 0.9967[8] |
| Duloxetine | 4 - 1000 | Not specified, but part of a multi-analyte panel[4] |
| Duloxetine | 0.05 - 101 | ≥ 0.99[3] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 5.12 | 108 | Not specified | Not specified |
| Low QC | 8 | Not specified | Not specified | Not specified | Not specified |
| Medium QC | 200 | Not specified | Not specified | Not specified | Not specified |
| High QC | 800 | Not specified | Not specified | Not specified | Not specified |
| Data presented is a compilation from various sources and should be considered as examples. Actual values will vary depending on the specific method and laboratory.[4][8] |
Therapeutic Drug Monitoring Workflow
The TDM process involves several key steps from sample collection to clinical interpretation and dose adjustment.
Conclusion
The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of duloxetine. Adherence to the detailed protocols and validation guidelines presented in these application notes will ensure the generation of high-quality data, which is essential for guiding personalized medicine and improving patient outcomes in duloxetine therapy.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. blocksandarrows.com [blocksandarrows.com]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Bioanalysis using Duloxetine-d7
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Duloxetine-d7 as an internal standard in the bioanalysis of duloxetine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my duloxetine bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[1] In the context of duloxetine bioanalysis, endogenous components of biological samples like plasma, serum, or urine can either suppress or enhance the ionization of duloxetine and its internal standard, this compound, in the mass spectrometer's ion source. This can lead to inaccurate and imprecise quantification. Ion suppression is the more common phenomenon and can result in underestimation of the analyte concentration or even false negatives.[2]
Q2: How can a stable isotope-labeled internal standard (SIL-IS) like this compound help with matrix effects?
A2: A SIL-IS like this compound is the ideal tool to compensate for matrix effects.[2] Because it is chemically almost identical to duloxetine, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[2][3] By adding a known concentration of this compound to your samples early in the workflow, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio should remain constant even if both signals are suppressed, thereby correcting for the matrix effect and improving the accuracy and precision of your results.
Q3: My results are inconsistent across different batches of plasma. Could this be a matrix effect issue?
A3: Yes, inconsistent results across different lots of a biological matrix are a classic sign of variable matrix effects. The composition and concentration of interfering endogenous components can vary between individuals, leading to different degrees of ion suppression or enhancement in each sample. A robust bioanalytical method should demonstrate that the matrix effect is consistent and minimal across multiple sources of the biological matrix.
Q4: I am observing a signal for this compound in my blank samples that have not been spiked with the internal standard. What could be the cause?
A4: This phenomenon, known as "crosstalk," can be due to two main reasons:
-
Isotopic Contribution: The naturally occurring heavy isotopes (e.g., ¹³C) of the unlabeled duloxetine can contribute to the mass spectrometric signal of this compound, especially if the analyte concentration is very high.
-
Impurity in Analyte Standard: Your duloxetine standard might contain a small amount of this compound as an impurity.
To troubleshoot this, you can analyze a high-concentration solution of your duloxetine standard without the internal standard and monitor the mass transition for this compound.
Q5: My this compound internal standard seems to be degrading or losing its deuterium labels. Is this possible?
A5: While stable isotopes are generally stable, under certain conditions, such as extreme pH or temperature, deuterium atoms can exchange with protons from the surrounding solvent (back-exchange). This would lead to a decrease in the this compound signal and a potential increase in the unlabeled duloxetine signal. It is crucial to assess the stability of your internal standard under the conditions of your sample preparation and storage.[4]
Troubleshooting Guides
Problem 1: Poor reproducibility and accuracy in quantitative results, even with this compound.
-
Possible Cause: Differential matrix effects due to chromatographic separation.
-
Troubleshooting Step: Even a slight shift in retention time between duloxetine and this compound can expose them to different interfering components. This is known as the "deuterium isotope effect."[3] Optimize your chromatographic method to ensure complete co-elution of the analyte and internal standard.
-
-
Possible Cause: Inadequate sample cleanup.
-
Troubleshooting Step: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing phospholipids and other interfering substances. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]
-
-
Possible Cause: High analyte concentration.
-
Troubleshooting Step: At very high concentrations, the analyte can suppress the ionization of the internal standard.[2] If you expect high-concentration samples, consider a dilution step to bring the analyte concentration within the linear range of your assay.
-
Problem 2: The signal intensity of this compound is significantly lower than expected or absent.
-
Possible Cause: Severe ion suppression.
-
Troubleshooting Step: The biological matrix may be causing extreme suppression of both the analyte and the internal standard. A post-column infusion experiment can help identify the regions of ion suppression in your chromatogram.[2] Consider more effective sample cleanup or dilution.
-
-
Possible Cause: Incorrect internal standard concentration.
-
Troubleshooting Step: Verify the concentration of your this compound stock solution and the volume you are adding to your samples. An error in preparation can lead to a consistently low signal.
-
-
Possible Cause: Degradation of the internal standard.
-
Troubleshooting Step: Assess the stability of this compound in your sample matrix and under your storage conditions. It may be degrading over time, leading to a diminished signal.
-
Quantitative Data Summary
The following table summarizes the matrix effect assessment for duloxetine in human plasma using a deuterated internal standard (duloxetine-d5), which is expected to behave similarly to this compound. The data is adapted from a study by Gajula et al. (2013).[6]
| Plasma Lot | LQC (0.15 ng/mL) Concentration Found (mean ± SD; ng/mL) | LQC Accuracy (%) | HQC (90.2 ng/mL) Concentration Found (mean ± SD; ng/mL) | HQC Accuracy (%) |
| Lot 1 | 0.17 ± 0.01 | 109.67 | 96.20 ± 3.60 | 106.61 |
| Lot 2 | 0.170 ± 0.002 | 113.71 | 96.68 ± 2.99 | 107.15 |
| Lot 3 | 0.16 ± 0.01 | 106.33 | 95.89 ± 3.01 | 106.28 |
| Lot 4 | 0.161 ± 0.004 | 107.12 | 93.36 ± 2.51 | 103.48 |
| Lot 5 | 0.15 ± 0.01 | 103.01 | 92.20 ± 3.33 | 102.20 |
| Lot 6 | 0.152 ± 0.003 | 101.43 | 91.99 ± 2.87 | 101.96 |
Experimental Protocols
Protocol for Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol is based on the method described by Matuszewski et al. and is a standard approach for quantitatively assessing matrix effects.[7]
Objective: To quantitatively determine the extent of ion suppression or enhancement on duloxetine and this compound from a biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Duloxetine and this compound stock solutions.
-
LC-MS/MS system.
-
Appropriate solvents for sample preparation and mobile phase.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare solutions of duloxetine and this compound in the reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix from six different sources using your established sample preparation method. Spike the extracted matrix with duloxetine and this compound to the same final concentrations as in Set A.
-
Set C (Blank Matrix): Extract blank biological matrix without spiking analyte or internal standard.
-
-
Analyze the samples using your validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized Matrix Factor (IS-Normalized MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS-Normalized MF = (MF of Duloxetine) / (MF of this compound)
-
-
Calculate the Coefficient of Variation (%CV) of the MF and IS-Normalized MF across the six matrix sources.
Acceptance Criteria: The %CV of the IS-Normalized Matrix Factor should be ≤15%.
Sample Preparation Protocol for Duloxetine in Human Plasma (Solid-Phase Extraction - SPE)
This protocol is adapted from a validated method for the determination of duloxetine in human plasma.[6]
Materials:
-
Oasis HLB SPE cartridges.
-
Methanol, water (HPLC grade).
-
0.1% Formic acid solution.
-
Human plasma samples.
-
This compound internal standard working solution.
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution. Vortex for 10 seconds. Add 25 µL of 0.1% formic acid solution and vortex again.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 0.1% formic acid solution followed by 1.0 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 0.5 mL of the mobile phase.
-
Analysis: Inject an aliquot of the eluate into the LC-MS/MS system.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting logic for matrix effect-related issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting duloxetine quantification with Duloxetine-d7
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Duloxetine-d7 as an internal standard for the quantification of duloxetine, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound recommended for duloxetine quantification?
A1: A deuterated internal standard (IS) such as this compound is considered the gold standard for quantitative mass spectrometry assays. Because it is chemically almost identical to the analyte (duloxetine), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: What are the most common sources of error in duloxetine quantification assays?
A2: The most frequent sources of error include issues with sample preparation, such as incomplete protein precipitation or analyte extraction, variability in ionization due to matrix effects, and suboptimal chromatographic conditions leading to poor peak shape or co-elution with interfering substances.
Q3: What is a typical linear range for a duloxetine quantification assay in plasma?
A3: A typical linear range for the quantification of duloxetine in human plasma using LC-MS/MS is from 0.5 to 200 ng/mL. The calibration curve is generally fitted with a weighted (1/x²) linear regression.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of duloxetine using this compound.
Problem 1: Low signal intensity or no peak for both duloxetine and this compound.
| Possible Cause | Recommended Solution |
| Mass Spectrometer Issue | Ensure the mass spectrometer is properly tuned and calibrated. Check for any instrument errors and verify gas flows and source parameters (e.g., temperature, voltages). |
| LC System Malfunction | Verify the LC system is delivering the mobile phase at the correct flow rate. Check for leaks, ensure the autosampler is injecting the sample correctly, and confirm the column is not clogged. |
| Incorrect Ion Transitions | Confirm that the correct precursor and product ion transitions (MRM transitions) for both duloxetine and this compound are entered in the acquisition method. |
| Sample Preparation Failure | Review the sample preparation protocol. Ensure correct volumes were used and that the extraction or precipitation step was performed effectively. |
Problem 2: Good signal for this compound (IS) but low or no signal for duloxetine.
| Possible Cause | Recommended Solution |
| Analyte Degradation | Duloxetine may have degraded in the biological matrix. Ensure proper sample storage conditions (e.g., ≤ -70 °C) and check the stability of duloxetine under your experimental conditions. |
| Low Analyte Concentration | The concentration of duloxetine in the sample may be below the lower limit of quantification (LLOQ). Consider concentrating the sample or adjusting the calibration curve range if appropriate. |
| Suboptimal Extraction Recovery | The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may have poor recovery for duloxetine but not for the internal standard. Re-evaluate and optimize the extraction procedure. |
Problem 3: High variability in results (%CV > 15%).
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, especially pipetting of the sample, internal standard, and solvents. Use calibrated pipettes. |
| Matrix Effects | Significant and variable ion suppression or enhancement may be occurring. Dilute the sample, optimize the sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction), or adjust chromatographic conditions to separate duloxetine from interfering matrix components. |
| Autosampler Inconsistency | Check the precision of the autosampler injection volume. Perform a series of replicate injections of a standard solution to diagnose this issue. |
| Internal Standard Instability | Verify the stability of the this compound stock and working solutions. Ensure it is not degrading over the course of the analytical run. |
Problem 4: Poor chromatographic peak shape (e.g., tailing, fronting, or split peaks).
| Possible Cause | Recommended Solution |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace it. Ensure a guard column is used to protect the analytical column. |
| Incompatible Injection Solvent | The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase, causing peak distortion. The sample solvent should ideally match the initial mobile phase composition. |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like duloxetine. Adjust the pH to ensure the analyte is in a single ionic state. |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of a competitor (e.g., triethylamine) to the mobile phase can sometimes mitigate this. |
Workflows and Methodologies
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during duloxetine quantification.
Caption: A flowchart for systematic troubleshooting of duloxetine quantification assays.
Representative Experimental Protocol
This section provides a typical LC-MS/MS protocol for the quantification of duloxetine in human plasma.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL) to all tubes except for the blank.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of acetonitrile (or methanol) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5-10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize typical instrument parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Standard UHPLC System |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Duloxetine) | m/z 298.1 → 154.1 |
| MRM Transition (this compound) | m/z 305.2 → 159.1 |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
Experimental Workflow Diagram
Caption: A flowchart of the sample preparation and analysis workflow for duloxetine.
Expected Quantitative Performance
The following table summarizes typical performance characteristics for a validated duloxetine assay.
Table 3: Typical Assay Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | 85% - 115% |
| Extraction Recovery | > 80% |
Technical Support Center: Duloxetine Analysis
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers encountering ion suppression during the LC-MS/MS analysis of duloxetine, with a focus on the proper use of its deuterated internal standard, Duloxetine-d7.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in duloxetine analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte (duloxetine) in the mass spectrometer's ion source.[1][2] This competition for ionization reduces the signal intensity of the analyte, leading to decreased sensitivity, poor reproducibility, and inaccurate quantification.[3] Given that biological samples contain numerous endogenous components like phospholipids, salts, and proteins, ion suppression is a significant challenge that must be addressed for reliable bioanalysis.[4]
Q2: How does using this compound as an internal standard help address ion suppression?
This compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically identical to duloxetine, it has nearly the same chromatographic retention time and ionization efficiency.[5] This ensures that both the analyte (duloxetine) and the internal standard (this compound) are exposed to the same matrix effects at the same time.[5][6] Any suppression or enhancement that affects duloxetine will equally affect this compound. By measuring the peak area ratio of the analyte to the internal standard, variations introduced during sample preparation and ionization are normalized, leading to accurate and precise quantification.[5][7]
Q3: Can ion suppression still be a problem even when using this compound?
Yes, in some cases. While SIL-IS are the gold standard, they may not perfectly correct for matrix effects if there is a slight chromatographic separation between the analyte and the deuterated standard.[8] This can happen if the deuterium substitution causes a minor shift in retention time, leading the two compounds to elute in regions with different degrees of ion suppression.[9] Therefore, even when using this compound, it is crucial to develop robust sample preparation and chromatographic methods to minimize the underlying matrix effects.
Q4: What are the most common sources of ion suppression in bioanalytical methods for duloxetine?
The primary sources of ion suppression are endogenous components from the biological matrix that are not removed during sample preparation.[10] For plasma or serum samples, these include:
-
Phospholipids: A major component of cell membranes, phospholipids are notorious for causing ion suppression and fouling mass spectrometer sources.
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the electrospray ionization (ESI) process.[11]
-
Endogenous Metabolites: Various small molecules naturally present in the biological fluid can co-elute with duloxetine.
-
Exogenous Contaminants: Substances introduced during sample collection or preparation, such as plasticizers from collection tubes, can also cause interference.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Problem 1: Low or no signal for BOTH duloxetine and this compound.
If both the analyte and the internal standard show poor signal intensity, the issue is likely systemic rather than a matrix-specific effect on the analyte alone.
| Possible Cause | Recommended Action |
| Improper MS Tuning/Calibration | Regularly tune and calibrate the mass spectrometer using the manufacturer's recommended standards to ensure it is operating at peak performance.[11] |
| Suboptimal Ion Source Conditions | Optimize ion source parameters, including gas flows, temperature, and capillary voltage, for duloxetine's specific m/z transitions.[13] |
| Contaminated LC-MS System | Contamination from previous samples or mobile phase impurities can lead to high background noise and poor signal.[14] Flush the system with a strong solvent wash and prepare fresh mobile phases using high-purity, LC-MS grade solvents. |
| Incorrect Sample Concentration | If the sample is too dilute, the signal may be below the limit of detection. If it is too concentrated, it can cause significant ion suppression affecting both compounds.[11] |
Problem 2: The duloxetine signal is suppressed, but the this compound signal is stable (or vice-versa).
This indicates a differential matrix effect, where the analyte and internal standard are not being affected equally.
| Possible Cause | Recommended Action |
| Chromatographic Separation | A slight shift in retention time may be causing the analyte and IS to elute in different zones of ion suppression.[9] Adjust the chromatographic gradient or mobile phase composition to ensure perfect co-elution. |
| Cross-Talk/Isotopic Contribution | At high analyte concentrations, the natural isotopic abundance of duloxetine (M+7) could potentially interfere with the this compound signal. Verify this by analyzing a high-concentration standard of unlabeled duloxetine.[8] |
| Contaminated Internal Standard | Ensure the purity of the this compound standard. Impurities could contribute to unexpected signals or behavior.[8] |
Problem 3: High variability in results (poor precision and accuracy) across a batch of samples.
High variability often points to inconsistent matrix effects between different samples. The most effective solution is to improve the sample cleanup process.[15][16]
Data Presentation: Comparison of Sample Preparation Techniques
Improving the sample preparation is the most effective way to reduce matrix effects.[15] The choice of technique involves a trade-off between speed, cost, and cleanliness.
| Technique | Description | Advantages | Disadvantages | Impact on Ion Suppression |
| Protein Precipitation (PPT) | A simple method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.[17] | Fast, inexpensive, and simple. | Non-selective; fails to remove highly soluble interferences like phospholipids and salts, leading to significant ion suppression.[17][18] | High Risk [17] |
| Liquid-Liquid Extraction (LLE) | Separates duloxetine from the aqueous matrix into an immiscible organic solvent based on pH and polarity.[15] | Cleaner than PPT; effectively removes many polar interferences and salts.[15] | More labor-intensive, requires solvent evaporation/reconstitution, and can form emulsions.[17] | Moderate Risk |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to retain the analyte while matrix components are washed away.[17] | Highly selective and provides the cleanest extracts, effectively removing phospholipids and salts.[2][15] High recovery is achievable.[17] | Most time-consuming and expensive method; requires method development to optimize sorbent, wash, and elution steps. | Low Risk [17] |
Proactive Strategies to Minimize Ion Suppression
-
Optimize Sample Preparation: Based on the table above, SPE is the most effective technique for minimizing ion suppression when analyzing duloxetine in complex matrices.[17] LLE is a viable alternative if SPE is not feasible.[15]
-
Optimize Chromatography: Adjusting the LC method can chromatographically separate duloxetine from the regions where interfering matrix components elute.[19]
-
Modify Gradient: Extend the gradient duration to increase the separation between duloxetine and early-eluting interferences like phospholipids.
-
Change Mobile Phase: Altering the organic solvent (e.g., methanol vs. acetonitrile) or adjusting the pH can change selectivity and move the analyte peak away from suppression zones.[10]
-
Reduce Flow Rate: Lowering the flow rate can sometimes reduce the severity of ion suppression by improving the ESI process.[10]
-
-
Optimize Mass Spectrometry Conditions:
-
Ion Source Selection: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[1]
-
Instrument Tuning: Ensure the instrument is properly tuned and calibrated for the specific m/z transitions of duloxetine (e.g., 298.3 → 154.1) and this compound.[13][17]
-
Experimental Protocols
Protocol: Duloxetine Extraction from Human Plasma via SPE
This protocol is adapted from a validated LC-MS/MS method and is designed to provide a clean extract with minimal ion suppression.[17]
1. Preparation of Solutions:
-
Duloxetine Stock Solution: Prepare a 1 mg/mL stock solution of duloxetine in methanol.
-
This compound (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare working solutions for calibration curves and quality controls by serially diluting the stock solutions in a water-methanol (60:40, v/v) mixture.[17]
-
IS Working Solution: Prepare a 200 ng/mL working solution of this compound by diluting the IS stock solution with the same diluent.[17]
2. Sample Processing (SPE):
-
Pipette 100 µL of a human plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the 200 ng/mL IS working solution and vortex for 10 seconds.
-
Add 25 µL of 0.1% formic acid and vortex.
-
Condition SPE Cartridge: Use an Oasis HLB cartridge (30 mg/mL). Condition it by passing 1.0 mL of methanol followed by 1.0 mL of water.[17]
-
Load Sample: Load the entire plasma mixture onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1.0 mL of 0.1% formic acid, followed by 1.0 mL of 5% methanol in water.[17]
-
Elute Analyte: Elute duloxetine and this compound from the cartridge with 0.5 mL of the mobile phase.
-
Inject a 10 µL aliquot of the eluate into the LC-MS/MS system.[17]
3. Recommended LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB C18 (50 mm × 2.1 mm, 5 µm)[17]
-
Mobile Phase: 83:17 (v/v) mixture of acetonitrile and 5 mM ammonium acetate buffer.[17]
-
Flow Rate: 0.90 mL/min[17]
-
Column Temperature: 35°C
-
MS System: Triple quadrupole mass spectrometer (e.g., Applied Biosystems API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Visualizations
Caption: Troubleshooting logic for diagnosing ion suppression.
Caption: Experimental workflow for sample analysis.
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. zefsci.com [zefsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Duloxetine-d7 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Duloxetine-d7, focusing on the impact of pH. The following information is based on studies of duloxetine hydrochloride, and its stability profile is expected to be analogous to its deuterated counterpart, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH levels?
A1: this compound is expected to exhibit significant pH-dependent stability. It is highly unstable in acidic conditions, susceptible to degradation in neutral and alkaline solutions, especially at elevated temperatures, and relatively stable under photolytic and oxidative stress when in solid form.[1][2][3]
Q2: What is the primary degradation pathway of this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway for duloxetine is the hydrolysis of the ether linkage. This process results in the formation of 1-naphthol and a thienyl-alcohol derivative.[4] The formation of 1-naphthol is a critical concern due to its toxicity.[4]
Q3: Are there established analytical methods to assess the stability of this compound?
A3: Yes, several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for duloxetine hydrochloride.[1][2][5][6] These methods are capable of separating the parent drug from its degradation products, making them suitable for stability studies of this compound.
Q4: What are the typical stress conditions used in forced degradation studies for duloxetine?
A4: Forced degradation studies for duloxetine typically involve exposure to acidic, basic, and neutral hydrolysis, as well as oxidative, thermal, and photolytic stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[1][2][5]
Troubleshooting Guide
Problem 1: Rapid degradation of this compound is observed in my sample solution.
-
Possible Cause: The pH of your solution is likely acidic. Duloxetine is known to be extremely labile in acidic environments.[1][2]
-
Solution:
-
Immediately check the pH of your solution.
-
If possible, adjust the pH to a neutral or slightly alkaline range if it does not interfere with your experimental goals.
-
For long-term storage of solutions, consider using a buffered system at a pH where duloxetine exhibits greater stability (e.g., neutral pH) and store at reduced temperatures.
-
Problem 2: An unexpected peak appears in my HPLC chromatogram during a stability study.
-
Possible Cause: If the sample was exposed to acidic conditions, the peak is likely 1-naphthol, the primary degradation product.[4] Other minor degradation products can also form under different stress conditions.
-
Solution:
-
To confirm the identity of the peak, inject a 1-naphthol standard and compare the retention time.
-
Utilize a photodiode array (PDA) detector to check for peak purity and to compare the UV spectrum of the unknown peak with that of a 1-naphthol standard.
-
Problem 3: Inconsistent stability results between experimental batches.
-
Possible Cause: Minor variations in pH, temperature, or light exposure can significantly impact the stability of duloxetine. Incompatibility with excipients in a formulation can also lead to degradation.[7]
-
Solution:
-
Strictly control and monitor the pH and temperature of your experiments.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
If working with formulations, ensure the compatibility of all excipients with this compound. A barrier coating may be necessary in solid dosage forms to prevent interaction with acidic enteric polymers.[4][7]
-
Data Presentation
Table 1: Summary of Duloxetine HCl Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis | 0.1 N HCl | Reflux | 1 hour | 99.63% | 1-Naphthol and others | [1] |
| 0.01 N HCl | 40°C | 8 hours | 41.35% | 1-Naphthol and others | [1][2] | |
| Base Hydrolysis | 0.1 N NaOH | Reflux | 1 hour | 2.83% | Multiple minor products | [1][2] |
| 0.1 N NaOH | Reflux | 8 hours | 97.40% | Multiple minor products | [1] | |
| Neutral Hydrolysis | Water | Reflux | 1 hour | 42.75% | Multiple minor products | [1][2] |
| Oxidative | 30% H₂O₂ | Room Temp | 48 hours | No significant degradation | - | [1][2] |
| Thermal (Solid) | 60°C | 15 days | No significant degradation | - | [1] | |
| Thermal (Solution) | 60°C | 15 days | 89.63% | Multiple minor products | [1] | |
| Photolytic (Solid) | ICH guidelines | Room Temp | - | No significant degradation | - | [1] |
| Photolytic (Solution) | ICH guidelines | Room Temp | - | Significant degradation | Multiple minor products | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and 0.01 N HCl in separate vessels. The solutions can be heated (e.g., refluxed or kept at 40°C) for a specified duration.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and heat the solution.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water and heat the solution.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 30%) and keep it at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light as per ICH Q1B guidelines.
3. Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A C18 or C8 column with a mobile phase consisting of a phosphate buffer and an organic solvent like acetonitrile or methanol is commonly used.[1][2][5][6]
-
Use a PDA detector to monitor the elution and check for peak purity.
Visualizations
Caption: Primary degradation pathway of this compound under acidic conditions.
Caption: General workflow for a forced degradation study of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrphr.org [iosrphr.org]
- 5. scispace.com [scispace.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Effects on Deuterated Standard Integrity
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on the integrity of deuterated standards. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated analytical standards to minimize temperature-related degradation?
A1: Proper storage is paramount to maintaining the integrity and stability of deuterated standards. Temperature plays a critical role in preventing both chemical degradation and isotopic exchange. General recommendations are as follows:
-
Temperature: For solutions, refrigeration at 2°C to 8°C is a common practice. For long-term storage, especially for volatile compounds, freezing at -20°C or below is often recommended.[1][2] Always consult the manufacturer's Certificate of Analysis (CoA) for specific temperature requirements for each standard.[1]
-
Containers: Standards should be stored in well-sealed, airtight containers to prevent evaporation and contamination.[1] For light-sensitive compounds, amber glass vials are preferred to prevent photodegradation.[1] It is also advisable to minimize the headspace in the vial to reduce evaporation.[1]
-
Environment: Store standards in a clean, dark, and dry environment, away from direct sunlight and potential sources of contamination.[1]
Q2: How does temperature influence the stability of deuterated standards?
A2: Temperature is a significant factor that can accelerate the degradation of deuterated compounds. Elevated temperatures can increase the rate of chemical reactions, leading to the breakdown of the molecule.[3] More critically for deuterated standards, higher temperatures can promote hydrogen-deuterium (H/D) exchange, where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[4][5] This loss of isotopic purity can lead to inaccurate quantification in analytical methods.[1][6]
Q3: What is hydrogen-deuterium (H/D) exchange and how is it affected by temperature?
A3: Hydrogen-deuterium (H/D) exchange, also known as back-exchange, is a chemical reaction where a deuterium atom on a labeled standard is swapped for a hydrogen atom from the solvent or sample matrix.[5] This process compromises the integrity of the internal standard, as it can be incorrectly measured as the unlabeled analyte.[5] The rate of H/D exchange is highly dependent on temperature; for every 22°C increase, the rate of exchange can increase tenfold.[5] Therefore, maintaining low temperatures during storage and sample preparation is crucial to minimize this effect.[4]
Q4: Are certain deuterium labels more susceptible to temperature-induced exchange?
A4: Yes, the position of the deuterium label on the molecule significantly impacts its stability. Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly labile and will exchange rapidly with protons from the solvent.[1][5] Deuterium atoms on carbons adjacent to carbonyl groups can also be susceptible to exchange, especially under acidic or basic conditions, which can be exacerbated by higher temperatures.[1][5] It is crucial to select standards where the deuterium atoms are placed on stable, non-exchangeable positions.[5][7]
Troubleshooting Guides
Problem: Inaccurate or Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Hydrogen-Deuterium (H/D) Exchange | 1. Verify Storage Conditions: Ensure the standard has been stored at the recommended temperature.[2][3] 2. Control pH: Avoid highly acidic or basic conditions during sample preparation and storage, as these can catalyze H/D exchange, a process accelerated by heat.[1][8] 3. Minimize Exposure to High Temperatures: Keep the standard and samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.[4] 4. Assess Isotopic Purity: Use mass spectrometry to check the isotopic purity of the standard.[1] |
| Standard Degradation | 1. Check Expiration Date: Verify that the standard is within its expiration date. 2. Prepare Fresh Dilutions: Prepare a fresh dilution from a stock solution to rule out degradation of working solutions. 3. Proper Handling: Allow the container to warm to room temperature before opening to prevent condensation and the introduction of moisture, which can lead to degradation.[3] |
| Presence of Unlabeled Analyte | 1. Check Certificate of Analysis (CoA): Review the CoA for the percentage of unlabeled impurity.[1] 2. High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to assess the isotopic purity of the standard.[9] |
Problem: Poor Peak Shape or Tailing in Chromatography
| Potential Cause | Troubleshooting Steps |
| Standard Degradation | 1. Verify Storage and Handling: Confirm that the standard has been stored correctly and that fresh dilutions are being used.[1] 2. Analyze a Fresh Standard: Prepare a sample using a fresh, unopened standard to compare chromatographic performance. |
| Incompatibility with Chromatographic Conditions | 1. Review Method Parameters: Ensure the mobile phase and column are compatible with the deuterated standard. 2. Adjust Column Temperature: Modifying the column temperature can sometimes improve peak shape and co-elution with the analyte.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of temperature on deuterated standards.
Table 1: Recommended Storage Temperatures for Deuterated Compounds
| Compound Type | Recommended Storage Temperature | Additional Notes |
| General Small Molecules (Solid) | 2-8°C or -20°C for long-term storage[3] | Allow to equilibrate to room temperature before opening to prevent condensation.[3] |
| Deuterated Solvents (e.g., Chloroform-d) | -5°C to 5°C[3] | May contain stabilizers. Check for acidity upon prolonged storage.[3] |
| Deuterated Active Pharmaceutical Ingredients (APIs) | As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C)[3] | Stability studies should be conducted according to ICH guidelines.[3] |
| Solutions | 2°C to 8°C (Refrigerated)[1] | For long-term storage, -20°C or below is often recommended.[1] |
| Lyophilized Powders | As per Certificate of Analysis (often -20°C)[1] | Store in a desiccator to prevent moisture absorption.[1] |
Table 2: Impact of Temperature on Hydrogen-Deuterium (H/D) Back-Exchange
| Temperature | Effect on Back-Exchange Rate | Reference |
| Increase of 22°C | Can increase the HDX rate 10-fold.[5] | [5] |
| 0°C vs. -30°C | After 100 minutes, deuterium content of fibrinopeptide A was 25% at 0°C and 92% at -30°C.[10] | [10] |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Standard in Solution
Objective: To evaluate the stability of a deuterated standard under specific temperature and solvent conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of the deuterated standard in the desired solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).
-
Aliquoting: Aliquot the stock solution into multiple, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.
-
Storage Conditions: Store the aliquots at different temperature conditions (e.g., -20°C, 4°C, room temperature, and an elevated temperature like 40°C).
-
Time Points: At specified time intervals (e.g., 0, 1 week, 1 month, 3 months), remove one aliquot from each storage condition.
-
Analysis: Analyze the samples using a stability-indicating method, typically LC-MS/MS.
-
Monitor the mass spectrum for any signs of H/D exchange (i.e., an increase in the signal of the unlabeled or partially deuterated species).[7]
-
Quantify the concentration of the deuterated standard and any observed degradation products.
-
-
Data Evaluation: Compare the results over time and across different temperature conditions to determine the stability of the standard.
Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Factors influencing the integrity of deuterated standards.
Caption: Workflow for assessing the stability of deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference Testing for Duloxetine-d7 Internal Standard
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Duloxetine-d7 as an internal standard in analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound as an internal standard?
This compound is a stable, isotopically labeled version of Duloxetine. In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used as an internal standard (IS). The IS is added at a known concentration to all samples (calibrators, quality controls, and unknowns) before sample preparation. Its purpose is to correct for variations in sample processing (e.g., extraction efficiency), matrix effects (ion suppression or enhancement), and instrument response, thereby improving the accuracy and precision of the quantification of the analyte, Duloxetine.
Q2: What are the typical mass spectrometric transitions for Duloxetine and this compound?
For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. Based on published methods, the protonated precursor ions [M+H]⁺ are typically used. The most sensitive mass transitions are generally as follows[1]:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Duloxetine | 298.3 | 154.1 |
| This compound (IS) | 303.3 | 159.1 |
Q3: What are common sources of interference in the analysis of Duloxetine?
Interference can originate from several sources:
-
Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, urine) can co-elute with Duloxetine or this compound and affect their ionization efficiency in the mass spectrometer. Phospholipids and other lipids are common sources of matrix effects, especially with simpler sample preparation methods like protein precipitation.[2]
-
Metabolites: Metabolites of Duloxetine or other co-administered drugs could potentially have similar mass-to-charge ratios or retention times.
-
Co-administered Medications: Other drugs taken by the subject can cause interference. Studies have evaluated potential interference from common medications such as acetaminophen, diphenhydramine, pantoprazole, nicotine, ibuprofen, and caffeine.[1] Concomitant use of NSAIDs (like ibuprofen or naproxen) or aspirin may also be a consideration.[3][4]
-
Isotopic Contribution: A small, predictable interference can occur from the natural isotopic abundance of the analyte (Duloxetine) at the mass of the internal standard (this compound), and vice-versa. This is typically negligible unless the concentration of the analyte is extremely high compared to the internal standard.
Q4: How can I assess for matrix effects?
Matrix effects can be evaluated by comparing the peak area of the internal standard in an extracted blank matrix sample to the peak area of the internal standard in a neat solution (e.g., mobile phase). A significant difference in peak areas suggests the presence of ion suppression or enhancement. It is recommended to test this in multiple lots of the biological matrix.[1]
Troubleshooting Guide
Problem: Inconsistent or drifting internal standard (this compound) peak areas across an analytical run.
This is a common issue that can compromise the validity of the entire batch. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for inconsistent internal standard response.
Problem: Low or no this compound signal in extracted samples.
-
Possible Cause 1: Error in Internal Standard Spiking.
-
Solution: Verify that the IS working solution was correctly prepared and added to all samples. Prepare a fresh dilution of the IS and analyze it directly to confirm its concentration and instrument response.
-
-
Possible Cause 2: Poor Extraction Recovery.
-
Solution: The chosen sample preparation method (e.g., LLE, SPE) may not be optimal. Review the protocol and ensure parameters like pH, solvent choice, and mixing/elution steps are correct. To test recovery, compare the peak area of the IS in a pre-extracted blank sample spiked with IS to a post-extracted blank sample spiked with the same amount of IS.[1]
-
-
Possible Cause 3: Severe Ion Suppression.
-
Solution: If recovery is acceptable, severe matrix effects may be suppressing the IS signal.
-
Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE to better remove interfering matrix components like phospholipids.[1][2]
-
Chromatographic Separation: Modify the LC gradient to better separate the this compound from the region where matrix components elute.
-
Dilution: Dilute the sample to reduce the concentration of interfering matrix components.
-
-
Experimental Protocols
Protocol: Evaluating Potential Interference from Co-administered Drugs
This protocol outlines a standard procedure to assess whether a concomitant medication interferes with the analysis of Duloxetine and its internal standard, this compound.
Caption: Workflow for assessing interference from co-administered drugs.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of Duloxetine, this compound, and the potential interfering drug in a suitable solvent (e.g., methanol).
-
Create working solutions from the stocks for spiking into the biological matrix.
-
-
Sample Preparation:
-
Prepare at least four sets of samples in the appropriate blank biological matrix (e.g., human plasma):
-
Set A: Blank matrix spiked only with this compound.
-
Set B: Blank matrix spiked with this compound and Duloxetine at the Lower Limit of Quantitation (LLOQ).
-
Set C: Blank matrix spiked with this compound and the potential interfering drug at its highest expected clinical concentration.
-
Set D: Blank matrix spiked with this compound, Duloxetine at the LLOQ, and the potential interfering drug.
-
-
Process all samples using the validated sample preparation method (e.g., Solid Phase Extraction, Liquid-Liquid Extraction, or Protein Precipitation).[1][5]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
Monitor the mass transitions for Duloxetine, this compound, and, if possible, the interfering drug.
-
-
Data Evaluation:
-
Specificity: In Set C, examine the chromatograms at the retention times of Duloxetine and this compound. There should be no significant peaks (e.g., response <20% of LLOQ for the analyte and <5% for the internal standard).
-
Analyte Response: Compare the peak area of Duloxetine in Set D to that in Set B. The presence of the interfering drug should not significantly alter the analyte's response (e.g., within ±15%).
-
Internal Standard Response: Compare the peak area of this compound in Set D to that in Set B. The presence of the interfering drug should not significantly alter the internal standard's response.
-
This structured approach allows for the systematic identification and resolution of interference issues, ensuring the development of robust and reliable analytical methods for the quantification of Duloxetine.
References
- 1. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Co-elution of Duloxetine and Duloxetine-d7
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the simultaneous analysis of duloxetine and its deuterated internal standard, Duloxetine-d7. Ensuring co-elution is critical for accurate quantification in bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the potential chromatographic separation of duloxetine and this compound?
A1: The potential for separation arises from the "deuterium isotope effect". The substitution of hydrogen with the heavier deuterium isotope can lead to subtle differences in the physicochemical properties of the molecule. Specifically, the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can result in a smaller van der Waals radius and reduced polarizability for this compound, causing it to elute slightly earlier than duloxetine in reversed-phase chromatography.
Q2: Why is it important for duloxetine and this compound to co-elute?
A2: Co-elution is crucial for the principle of using a deuterated internal standard in LC-MS analysis. The internal standard is added at a known concentration to the sample to correct for variations in sample preparation, injection volume, and matrix effects. For the correction to be accurate, both the analyte (duloxetine) and the internal standard (this compound) must experience the same conditions throughout the analytical process, including ionization suppression or enhancement in the mass spectrometer. If they separate chromatographically, they may be affected differently by the sample matrix, leading to inaccurate quantification.
Q3: How many deuterium atoms are generally recommended for a deuterated internal standard?
A3: Typically, a deuterated internal standard should have a sufficient number of deuterium atoms to provide a clear mass shift from the analyte, avoiding overlap with its natural isotopic distribution. A mass shift of at least 3 to 5 Daltons is generally preferred. However, a very high degree of deuteration can sometimes increase the likelihood of a chromatographic isotope effect.
Troubleshooting Guide: Overcoming Separation of Duloxetine and this compound
This guide provides solutions to common problems encountered when developing an LC-MS method for the co-elution of duloxetine and its deuterated internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound elutes slightly earlier than duloxetine. | Deuterium Isotope Effect: This is the most common cause in reversed-phase chromatography. The subtle differences in polarity and interaction with the stationary phase lead to a slight separation. | 1. Adjust Mobile Phase Composition: - Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in small increments. This will increase retention and may reduce the separation. - Experiment with different organic modifiers. For example, if using acetonitrile, try methanol, or a combination of both.2. Modify Mobile Phase pH: - Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of duloxetine and influence its interaction with the stationary phase. Small adjustments around the pKa of duloxetine may impact the separation.3. Lower the Flow Rate: - Reducing the flow rate can sometimes improve resolution and may help in achieving co-elution.4. Change Column Chemistry: - If adjustments to the mobile phase are not effective, consider a different stationary phase. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) may exhibit a reduced isotope effect for this specific analyte pair. |
| Inconsistent retention times for both compounds. | System Instability: Fluctuations in pump pressure, column temperature, or mobile phase composition can lead to retention time drift. | 1. Equilibrate the System Thoroughly: - Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.2. Check for Leaks: - Inspect the HPLC system for any leaks, which can cause pressure fluctuations.3. Verify Mobile Phase Preparation: - Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time variability.4. Control Column Temperature: - Use a column oven to maintain a stable and consistent temperature. |
| Poor peak shape (tailing or fronting). | Secondary Interactions or Column Overload: Interactions between the analyte and active sites on the stationary phase, or injecting too much sample, can lead to poor peak shape. | 1. Adjust Mobile Phase pH: - Tailing of basic compounds like duloxetine can sometimes be mitigated by adjusting the mobile phase pH to ensure consistent ionization.2. Use a High-Purity Stationary Phase: - Modern, high-purity silica columns with end-capping minimize silanol interactions that can cause peak tailing.3. Reduce Injection Volume or Concentration: - Injecting a smaller volume or a more dilute sample can prevent column overload. |
Physicochemical Properties of Duloxetine and this compound
A comparison of the key physicochemical properties of duloxetine and its deuterated analog is essential for understanding their chromatographic behavior.
| Property | Duloxetine | This compound | Reference |
| Molecular Formula | C₁₈H₁₉NOS | C₁₈H₁₂D₇NOS | [1] |
| Molecular Weight | 297.41 g/mol | 304.46 g/mol | [1] |
| Monoisotopic Mass | 297.119 Da | 304.163 Da | |
| pKa | 9.5 (amine) | Expected to be very similar to duloxetine | |
| LogP | 3.7 | Expected to be very similar to duloxetine |
Note: The pKa and LogP values for this compound are expected to be very similar to those of duloxetine, as deuteration has a minimal impact on these bulk properties.
Experimental Protocol for Co-elution of Duloxetine and this compound
This protocol provides a starting point for developing a robust LC-MS/MS method to ensure the co-elution of duloxetine and this compound. Optimization may be required based on the specific instrumentation and analytical requirements.
1. Liquid Chromatography Conditions:
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution and faster analysis times.
-
Column: A high-purity reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program (for initial screening):
-
Start with a relatively low percentage of Mobile Phase B (e.g., 20-30%) and hold for a short period.
-
Increase the percentage of Mobile Phase B to elute the analytes.
-
A shallow gradient can help in minimizing the separation due to the isotope effect.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Duloxetine: Precursor ion (Q1) m/z 298.1 → Product ion (Q3) m/z 154.1
-
This compound: Precursor ion (Q1) m/z 305.2 → Product ion (Q3) m/z 154.1 (or another suitable fragment)
-
Note: The specific m/z values may need to be optimized based on the instrument and adduct formation.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
3. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, protein precipitation with acetonitrile is a common and effective method.
-
Procedure:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
-
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting co-elution issues and a general experimental workflow.
Caption: A flowchart outlining the systematic approach to troubleshooting the chromatographic separation of duloxetine and this compound.
Caption: A diagram illustrating the typical sample preparation and analysis workflow for the quantification of duloxetine using a deuterated internal standard.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Duloxetine Utilizing Duloxetine-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of duloxetine, with a focus on the use of its deuterated analog, Duloxetine-d7, as an internal standard (IS). The inclusion of a stable isotope-labeled internal standard is crucial for correcting potential variabilities during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. This document outlines key performance characteristics of various analytical techniques, details experimental protocols, and presents a visual workflow to aid in the selection and implementation of the most suitable analytical strategy for your research or drug development needs.
Comparison of Analytical Methods
The choice of an analytical method for duloxetine quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application (e.g., pharmacokinetic studies, quality control). The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of fragmented ions. |
| Sensitivity | Lower, typically in the ng/mL range.[1] | Higher, can reach sub-ng/mL levels (pg/mL).[2][3] |
| Selectivity | Moderate, potential for interference from co-eluting compounds. | High, very specific due to monitoring of precursor and product ion transitions.[4][5] |
| Internal Standard | A structurally similar compound can be used. | Stable isotope-labeled IS (e.g., this compound) is ideal. |
| Linearity Range | Typically narrower. A study showed a range of 0.25-4 µg/ml.[6] | Wide dynamic range, for instance, 0.100-100.000 ng/mL.[2] |
| Precision (%RSD) | Generally <15%.[1] | Typically <15%.[7] |
| Accuracy (%Recovery) | Good, often within 85-115%. | Excellent, typically within 85-115%.[3] |
| Limit of Quantification (LOQ) | Higher, around 5 ng/mL.[1] | Lower, can be as low as 0.100 ng/mL.[2][3] |
| Instrumentation Cost | Lower. | Higher. |
| Typical Application | Routine quality control of pharmaceutical formulations.[6][8][9][10][11] | Bioanalytical studies (plasma, tissue), impurity profiling, and when high sensitivity is required.[7][12] |
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of an analytical method. Below are representative protocols for HPLC-UV and LC-MS/MS methods for duloxetine analysis.
LC-MS/MS Method for Duloxetine in Human Plasma
This method is highly sensitive and selective, making it suitable for pharmacokinetic and bioequivalence studies.
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
-
Sample Preparation (Protein Precipitation): [5]
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
Validation Parameters:
-
Linearity: Establish a calibration curve over a range of 0.1 to 100 ng/mL.[2]
-
Accuracy and Precision: Evaluate at low, medium, and high concentrations, with acceptance criteria typically within ±15% (±20% for LOQ).
-
Recovery: Assess the extraction efficiency of the analyte and internal standard.
-
Matrix Effect: Investigate the ion suppression or enhancement from endogenous plasma components.
-
Stability: Evaluate the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).[12]
-
HPLC-UV Method for Duloxetine in Pharmaceutical Dosage Forms
This method is suitable for the routine quality control and assay of duloxetine in capsules or tablets.[6][8][9][10][11]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[1]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Weigh and finely powder a number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a specific amount of duloxetine and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., methanol or mobile phase) and sonicate to dissolve the drug.
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Validation Parameters:
-
Linearity: Assess a concentration range appropriate for the dosage form, for example, 1-25 µg/mL.[10]
-
Accuracy and Precision: Determine by analyzing samples at different concentration levels.
-
Specificity: Evaluate the ability of the method to separate the analyte from potential degradation products and excipients.
-
Robustness: Assess the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method for duloxetine using an internal standard.
Caption: Workflow for Duloxetine Analytical Method Validation.
References
- 1. Measurement of duloxetine in blood using high-performance liquid chromatography with spectrophotometric detection and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. neuroquantology.com [neuroquantology.com]
- 5. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpamc.com [ajpamc.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbpas.com [ijbpas.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. scispace.com [scispace.com]
- 14. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Comparative Guide to Internal Standards for Duloxetine Quantification, Featuring Duloxetine-d7
For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of duloxetine, a widely used antidepressant, the choice of an internal standard (IS) is a critical determinant of data quality. This guide provides an objective comparison of Duloxetine-d7, a stable isotope-labeled (SIL) internal standard, with other commonly used alternatives, supported by a review of published experimental data.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for variability and ensuring precise and accurate quantification. This comparison will delve into the performance of SIL internal standards versus structural analogs, providing a clear rationale for the selection of the most appropriate IS for your research needs.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The superiority of a stable isotope-labeled internal standard like this compound lies in its near-identical physicochemical properties to the analyte, duloxetine. This ensures co-elution in chromatographic systems and similar ionization efficiency in mass spectrometry, effectively correcting for matrix effects and variations in sample processing. Structural analogs, while a viable alternative, can exhibit different extraction recoveries, chromatographic retention times, and ionization responses, potentially compromising the accuracy of the results.
The following tables summarize the performance data from various published bioanalytical methods for duloxetine, categorized by the type of internal standard used.
Table 1: Performance Characteristics of Bioanalytical Methods Using Stable Isotope-Labeled Internal Standards for Duloxetine
| Internal Standard | Analyte | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |
| Duloxetine-d5 | Duloxetine | 0.05 | 7.60 | Not Reported | 97.8 | Not Reported | [1] |
| Duloxetine-d3 | Duloxetine | 5 | 0.11 - 7.73 | Not Reported | 96.36 - 108.44 | Not Reported | [2] |
Table 2: Performance Characteristics of Bioanalytical Methods Using Structural Analog Internal Standards for Duloxetine
| Internal Standard | Analyte | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |
| Fluoxetine | Duloxetine | 0.100 | 5.21 - 7.02 | 5.21 - 7.02 | 97.14 - 103.50 | 80.31 | [3] |
| Telmisartan | Duloxetine | 0.345 | < 15 | < 15 | 85 - 115 | 73 - 100 | [4] |
| Venlafaxine | Duloxetine | 5 | < 12 (Inter-assay) | Not Reported | Not Reported | Not Reported | [5] |
| Carbamazepine | Duloxetine | Not Reported | < 18.0 | Not Reported | 84.0 - 118.0 | Not Reported | [6] |
| Loxapine | Duloxetine | 2.0 | Not Reported | Not Reported | Satisfactory | > 90 | [7] |
As evidenced by the data, methods employing stable isotope-labeled internal standards often achieve lower limits of quantification (LLOQ) and demonstrate excellent precision and accuracy. While structural analogs can provide acceptable performance, the potential for variability in recovery and matrix effects is a significant consideration.
Experimental Protocols
To provide a practical understanding, the following are generalized experimental protocols for the quantification of duloxetine in human plasma using either a stable isotope-labeled or a structural analog internal standard by LC-MS/MS.
Protocol 1: Quantification of Duloxetine using this compound as an Internal Standard
This protocol is a composite based on typical methods for SIL-IS.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add 10 µL of this compound working solution (concentration to be optimized, e.g., 50 ng/mL).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with an organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Duloxetine: Precursor ion > Product ion (to be optimized, e.g., m/z 298.1 > 154.1)
-
This compound: Precursor ion > Product ion (to be optimized, e.g., m/z 305.1 > 161.1)
-
Protocol 2: Quantification of Duloxetine using a Structural Analog (e.g., Fluoxetine) as an Internal Standard
This protocol is based on the method described by Reddy et al.[3]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of human plasma, add 50 µL of Fluoxetine working solution (e.g., 100 ng/mL).
-
Add 50 µL of 0.1 M NaOH and vortex.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate), vortex for 10 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate buffer (pH 4.5) in a 70:30 v/v ratio.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
MRM Transitions:
-
Duloxetine: m/z 298.08 > 154.0
-
Fluoxetine: m/z 310.02 > 148.07
-
Visualizing the Workflow and Logic
To further clarify the process and the relationship between the components of a bioanalytical method, the following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.
References
- 1. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpamc.com [ajpamc.com]
- 5. Measurement of duloxetine in blood using high-performance liquid chromatography with spectrophotometric detection and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of duloxetine and its metabolite in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC analysis of the novel antidepressant duloxetine in human plasma after an original solid-phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Duloxetine Assays with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of duloxetine in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. A critical component of a robust bioanalytical method is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of duloxetine assays utilizing different internal standards, supported by experimental data from published literature. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity.
Data Presentation: Comparison of Validation Parameters
The selection of an internal standard is crucial for correcting for variability during sample preparation and analysis. Ideally, an IS should be chemically similar to the analyte and have a similar chromatographic retention time and ionization response. Stable isotope-labeled internal standards are often considered the gold standard. The following tables summarize the performance of duloxetine assays with various internal standards.
Table 1: Duloxetine Assay with Deuterated Internal Standard (Duloxetine-d3, d5, or d7)
| Validation Parameter | Reported Values | References |
| Linearity Range | 5–800 ng/mL | [1] |
| Accuracy | 96.36% to 108.44% | [1] |
| Precision (%CV) | 0.11–7.73% | [1] |
| Recovery | Data not consistently reported | |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [2] |
Table 2: Duloxetine Assay with Fluoxetine as Internal Standard
| Validation Parameter | Reported Values | References |
| Linearity Range | 0.100-100.017 ng/mL | [3] |
| Accuracy | 97.14-103.50% | [3] |
| Precision (%CV) | 5.21-7.02% | [3] |
| Recovery | Duloxetine: 80.31%, Fluoxetine: 81.09% | [3] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | [3] |
Table 3: Duloxetine Assay with Telmisartan as Internal Standard
| Validation Parameter | Reported Values | References |
| Linearity Range | 0.5 to 200 ng/ml | [4] |
| Accuracy | Within 85-115% | [4] |
| Precision (%CV) | < 15% | [4] |
| Recovery | 73% to 100% | [4] |
| Lower Limit of Quantification (LLOQ) | 0.345 ng/ml | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative experimental protocols for duloxetine assays using different internal standards.
Method 1: Duloxetine Assay with Deuterated Internal Standard (Duloxetine-d3)
-
Sample Preparation: Protein precipitation was employed to extract duloxetine and its deuterated internal standard from beagle dog plasma.[1]
-
Chromatographic Separation: A Hypersil Gold C18 column (150 × 2.1 mm, 1.9 μm) was used for separation.[1] The mobile phase consisted of an isocratic elution with 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B) at a ratio of 75:25 (v/v). The flow rate was maintained at 0.3 mL/min.[1]
-
Mass Spectrometric Detection: A tandem mass spectrometer was used for detection. The specific mass transitions monitored were not detailed in the provided abstract.[1]
Method 2: Duloxetine Assay with Fluoxetine as Internal Standard
-
Sample Preparation: Liquid-liquid extraction was performed using a mixture of methyl tert-butyl ether (MTBE) and n-Hexane (80:20) to extract the analyte and internal standard from human plasma.[3]
-
Chromatographic Separation: An X-terra RP8 column (50 mm x 4.6 mm, 5 μm particle size) was utilized.[3] The mobile phase was an isocratic mixture of 30 mM ammonium formate (pH 5.0) and acetonitrile, with a flow rate of 0.40 mL/min.[3]
-
Mass Spectrometric Detection: Detection was carried out using a mass spectrometer in multiple reaction monitoring (MRM) mode. The mass transitions monitored were m/z 298.08→154.0 for duloxetine and m/z 310.02→148.07 for fluoxetine.[3]
Method 3: Duloxetine Assay with Telmisartan as Internal Standard
-
Sample Preparation: Protein precipitation was used for the extraction of duloxetine and telmisartan from human plasma.[4]
-
Chromatographic Separation: An X-Bridge C18 column (4.6 x 50 mm, 3.5µm) was used with a gradient elution.[4] The mobile phase consisted of 100% methanol and 0.1% formic acid.[4]
-
Mass Spectrometric Detection: An API 4000 mass spectrometer was operated in the multiple reaction monitoring (MRM) mode. The mass transitions were m/z 297.90 to 154.1 for Duloxetine and m/z 515.10 to 276.30 for Telmisartan.[4]
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical methods and the general experimental workflow for a duloxetine assay.
Caption: Cross-validation logical workflow.
Caption: General experimental workflow for duloxetine assay.
References
- 1. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpamc.com [ajpamc.com]
A Comparative Guide to Linearity and Range Determination for Duloxetine Assays
This guide provides a comparative analysis of different analytical methods for the quantification of duloxetine, with a focus on linearity and range determination. The performance of Ultra-Performance Liquid Chromatography (UPLC-UV), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS) are compared, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical method for their specific needs.
Data Presentation: Comparison of Analytical Methods for Duloxetine Assay
The following table summarizes the key performance characteristics related to linearity and range for different analytical methods used in duloxetine assays.
| Parameter | UPLC-UV | RP-HPLC-UV | LC-MS |
| Linearity Range | 0.021 - 10.2 µg/mL[1] | 1.0 - 25 µg/mL[2], 2 - 12 µg/mL[3], 12 - 60 µg/mL[4] | 0.49 - 194.41 ng/mL[5], 5 - 800 ng/mL[6] |
| Correlation Coefficient (R²) | > 0.999[1] | > 0.999[2][3] | > 0.99[5], > 0.997[6] |
| Limit of Detection (LOD) | 0.006 µg/mL[1] | 0.0206 µg/mL[7] | Not explicitly stated in provided search results |
| Limit of Quantification (LOQ) | 0.02 µg/mL[1] | 0.062 µg/mL[7] | Not explicitly stated in provided search results |
| Typical Wavelength | 230 nm[1] | 215 nm[3], 229 nm[2], 230 nm[7], 231 nm[4] | Not Applicable |
| Common Applications | Residue analysis on manufacturing surfaces[1], impurity determination[8] | Bulk and tablet dosage forms[2][3], simultaneous estimation with other drugs[9] | Bioanalytical studies in human plasma[5] |
Experimental Protocols
Detailed methodologies for determining the linearity and range of duloxetine assays using UPLC-UV, RP-HPLC-UV, and LC-MS are provided below. These protocols are synthesized from multiple validated methods.
1. UPLC-UV Method
-
Objective: To determine the linearity and range of an UPLC-UV method for the quantification of duloxetine.
-
Instrumentation: Acquity UPLC™ system with a photodiode array detector.
-
Chromatographic Conditions:
-
Column: Acquity UPLC™ HSS T3 (100 × 2.1 mm, 1.8 µm)[1].
-
Mobile Phase: Isocratic mixture of 0.01 M potassium dihydrogen orthophosphate (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (60:40 v/v)[1].
-
Flow Rate: 0.4 mL/min[1].
-
Column Temperature: 40°C[1].
-
Detection Wavelength: 230 nm[1].
-
-
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of duloxetine hydrochloride reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of at least six to eight calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 0.02 to 10 µg/mL)[1].
-
Analysis: Inject a fixed volume of each calibration standard into the UPLC system and record the peak area.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of duloxetine. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²)[1]. The linearity is established if the R² value is typically ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.
-
2. RP-HPLC-UV Method
-
Objective: To establish the linearity and range of an RP-HPLC-UV method for duloxetine determination.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Procedure:
-
Preparation of Standard Stock Solution: Prepare a stock solution of duloxetine hydrochloride in a suitable solvent such as methanol.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired range (e.g., 1.0 to 25 µg/mL or 2 to 12 µg/mL)[2][3].
-
Analysis: Inject each standard solution into the HPLC system and record the corresponding peak areas.
-
Data Analysis: Plot the mean peak area against the concentration and calculate the regression equation and the correlation coefficient (R²). A correlation coefficient of ≥ 0.999 indicates good linearity[3]. The range is defined by the lowest and highest concentrations of the calibration curve.
-
3. LC-MS Method
-
Objective: To determine the linearity and range of an LC-MS method for duloxetine quantification, typically in a biological matrix.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Atmospheric Pressure Ionization 3000)[5].
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient or isocratic mixture of solvents such as acetonitrile and ammonium acetate buffer[5].
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for duloxetine (e.g., m/z 298.24 → 154.52) and an internal standard[5].
-
-
Procedure:
-
Preparation of Standard Stock and Working Solutions: Prepare stock and working solutions of duloxetine and an internal standard (e.g., duloxetine-d5).
-
Preparation of Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with known concentrations of duloxetine to prepare a series of calibration standards covering the desired range (e.g., 0.49 to 194.41 ng/mL)[5].
-
Sample Preparation: Perform a sample extraction, such as liquid-liquid extraction, to isolate the analyte and internal standard from the matrix[5].
-
Analysis: Inject the extracted samples into the LC-MS system.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity is assessed by the correlation coefficient (r), which should be greater than 0.99[5]. The range is the concentration interval over which the method is shown to be linear, accurate, and precise.
-
Mandatory Visualization
The following diagram illustrates the general workflow for determining the linearity and range of a chromatographic assay for duloxetine.
Caption: Workflow for Linearity and Range Determination.
References
- 1. Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijbpas.com [ijbpas.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. omicsonline.org [omicsonline.org]
- 9. impactfactor.org [impactfactor.org]
Precision and Accuracy in Duloxetine Quantification: A Comparative Guide to Methods Utilizing Duloxetine-d7
The accurate and precise quantification of duloxetine, a selective serotonin and norepinephrine reuptake inhibitor, is critical in clinical and research settings for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The use of a stable isotope-labeled internal standard, such as Duloxetine-d7, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted approach to ensure the reliability of bioanalytical methods. This guide provides a comparative overview of the precision and accuracy of duloxetine quantification methods, with a focus on those employing this compound as an internal standard, alongside other analytical strategies.
Comparative Performance of Analytical Methods
The use of a deuterated internal standard like this compound is advantageous as it closely mimics the physicochemical properties of the analyte, duloxetine, leading to similar behavior during sample preparation and analysis. This minimizes variability and enhances the accuracy and precision of the quantification.
Methods employing various deuterated forms of duloxetine (d3, d5, and d7) as internal standards consistently demonstrate high precision and accuracy. For instance, a bioequivalence study of duloxetine hydrochloride capsules utilized this compound as an internal standard for LC-MS/MS analysis.[1] Another rapid and sensitive LC-MS/MS assay for duloxetine in human plasma used Duloxetine d5 as an internal standard and reported good precision and accuracy.[2] Similarly, a UPLC-MS/MS method for duloxetine in beagle dog plasma used Duloxetine-d3 and showed accuracy between 96.36% and 108.44% and precision (%CV) between 0.11–7.73.[3]
While methods using deuterated internal standards are prevalent, other internal standards have also been successfully employed. For example, a highly sensitive HPLC-MS/MS method for duloxetine in human plasma used atomoxetine as an internal standard and reported a sensitivity of 0.100 ng/mL with accuracy and precision of 108% and 5.12%, respectively.[4] Another LC-MS/MS method for duloxetine in human plasma used fluoxetine as the internal standard and demonstrated intra-batch and inter-batch precision of 5.21-7.02 and accuracy of 97.14-103.50.[5] Telmisartan has also been used as an internal standard in an LC-MS/MS method with a linear dynamic range of 0.5 to 200 ng/ml for duloxetine in human plasma.[6]
The following tables summarize the performance characteristics of various analytical methods for duloxetine quantification, highlighting the precision and accuracy achieved.
Table 1: Performance Characteristics of Duloxetine Quantification Methods Using Deuterated Internal Standards
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Precision (%RSD/%CV) | Accuracy (%) | Reference |
| This compound | LC-MS/MS | Human Plasma | 0.505 - 101.933 | Not specified | Not specified | [1] |
| Duloxetine-d5 | LC-MS/MS | Human Plasma | 0.05 - 101 | Intra-day and Inter-day < 15% | Within 100±15% | [2] |
| Duloxetine-d3 | UPLC-MS/MS | Beagle Dog Plasma | 5 - 800 | 0.11 - 7.73 | 96.36 - 108.44 | [3] |
| Duloxetine-d3 | LC-MS/MS | Whole Blood | 2.5 - 900 | Not specified | Not specified | [7] |
Table 2: Performance Characteristics of Duloxetine Quantification Methods Using Other Internal Standards and Alternative Techniques
| Internal Standard/Method | Analytical Method | Matrix | Linearity Range | Precision (%RSD/%CV) | Accuracy (%) | Reference |
| Atomoxetine | HPLC-MS/MS | Human Plasma | 0.100 - 100.000 ng/mL | 5.12 | 108 | [4] |
| Fluoxetine | LC-MS/MS | Human Plasma | 0.100 - 100.017 ng/mL | 5.21 - 7.02 | 97.14 - 103.50 | [5] |
| Telmisartan | LC-MS/MS | Human Plasma | 0.5 - 200 ng/mL | 1.19 - 13.12 | Not specified | [6] |
| Carbamazepine | HPLC-MS/MS | Rat Plasma | Not specified | < 18.0 | 84.0 - 118.0 | [8] |
| Spectrofluorimetry | - | Bulk and Pharmaceutical Dosage Forms | 0.020 - 0.400 µg/mL | < 2.0 | 98.71 - 99.17 (Recovery) | [9] |
| RP-HPLC | - | Pharmaceutical Formulations | 0.25 - 4 µg/mL | Not specified | Not specified | [10] |
Experimental Protocols
The successful quantification of duloxetine relies on a well-defined and validated experimental protocol. Below is a detailed methodology for a typical LC-MS/MS analysis using a deuterated internal standard.
Sample Preparation: Protein Precipitation
A simple and common method for extracting duloxetine from plasma is protein precipitation.[3]
-
Aliquot Plasma: Take a 100 µL aliquot of plasma sample.
-
Add Internal Standard: Add 50 µL of the internal standard solution (e.g., this compound in a suitable solvent).
-
Precipitate Proteins: Add 450 µL of 100% acetonitrile to the plasma and internal standard mixture to precipitate the proteins.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer 200 µL of the supernatant to a new tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The supernatant is then injected into the LC-MS/MS system for separation and detection.
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) system is often used.[3]
-
Column: A Hypersil Gold C18 column (150 × 2.1 mm, 1.9 μm) is a suitable choice for separation.[3]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile with 0.1% formic acid and 0.1% formic acid in water (e.g., 75:25, v/v) at a flow rate of 0.3 mL/min can be employed.[3]
-
Mass Spectrometer: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive ion mode is typically used for duloxetine analysis.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both duloxetine and its deuterated internal standard. For example, the transitions for duloxetine could be m/z 298.3 → 154.1 and for a deuterated standard like Duloxetine-d5, m/z 303.3 → 159.1.[2]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the quantification of duloxetine in a biological matrix using an internal standard and LC-MS/MS.
Caption: Experimental workflow for duloxetine quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. ajpamc.com [ajpamc.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. Quantitative determination of duloxetine and its metabolite in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrofluorimetric Method for Determination of Duloxetine Hydrochloride in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of Duloxetine: Methods and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of duloxetine, a selective serotonin and norepinephrine reuptake inhibitor. The selection of an appropriate analytical method is critical for accurate quantification in pharmaceutical formulations, pharmacokinetic studies, and quality control processes. This document outlines the performance characteristics, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), and detailed experimental protocols for several common analytical techniques.
Performance Comparison: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of an analytical method is a crucial parameter, defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the LOD and LOQ values for duloxetine analysis using different analytical techniques reported in the literature.
| Analytical Method | Detection Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC | UV | 0.0206 µg/mL[1] | 0.062 µg/mL[1] |
| RP-HPLC | UV | 0.4320 µg/mL | 1.1120 µg/mL |
| HPLC | Fluorescence | 0.51 ng/mL[2][3] | 1.53 ng/mL[2][3] |
| LC-MS/MS | Mass Spectrometry | 0.04 ng/mL | 0.100 ng/mL |
| LC-MS/MS | Mass Spectrometry | Not Reported | 0.100 ng/mL |
| LC-MS/MS | Mass Spectrometry | Not Reported | 0.345 ng/mL[4] |
| GC-FID | Flame Ionization | 0.11 µg/mL[5] | 0.34 µg/mL[5] |
| Spectrophotometry | UV-Vis | 0.16 µg/mL | 0.48 µg/mL |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical methods and obtaining reliable results. Below are the methodologies for the key experiments cited in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is widely used for the routine analysis of duloxetine in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Inertsil ODS (250×4.6 mm, 5 µm) column.[1]
-
Mobile Phase: A mixture of 0.02% formic acid and acetonitrile (72:28 v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV detection at 230 nm.[1]
-
Sample Preparation: A standard stock solution of 1 mg/mL duloxetine hydrochloride is prepared in methanol. Further dilutions are made with 0.02% formic acid to achieve concentrations in the linear range (e.g., 2-10 µg/mL). For pharmaceutical preparations, a powder equivalent to 10 mg of duloxetine is dissolved in methanol, sonicated, and then diluted to the appropriate concentration.[1]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This highly sensitive method involves pre-column derivatization to enhance the fluorescence of duloxetine.
-
Instrumentation: An HPLC system coupled with a fluorescence detector.
-
Mobile Phase: A mixture of methanol and water (65:35, v/v).[2][3][6]
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 5 µL.[3]
-
Detection: Fluorescence detection with excitation at 461 nm and emission at 521 nm.[2][3][6]
-
Derivatization: The sample is derivatized with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). The reaction mixture is heated, cooled, and then the derivative is extracted before injection into the HPLC system.[2][3]
-
Sample Preparation: For capsules, the contents are dissolved in methanol, sonicated, filtered, and then diluted to a suitable concentration for derivatization and analysis.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it suitable for the analysis of duloxetine in complex biological matrices like human plasma.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: Luna® 5 µm C8 (2) 100 Å, LC Column 100 x 4.6 mm.[7]
-
Mobile Phase: A mixture of Milli-Q water (containing 0.05% formic acid and 0.1% ammonium trifluoroacetate) and methanol (23:77 v/v).[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: Not specified in the provided context.
-
Detection: Mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode. The transitions monitored are m/z 298.00 → 154.00 for duloxetine.[7]
-
Sample Preparation: A simple liquid-liquid extraction using n-hexane is employed to extract the analyte from human plasma.[7]
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method provides an alternative for the quantification of duloxetine, particularly in human plasma, after derivatization to increase its volatility.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: Rtx-5 capillary column (30 m X 0.25 mm).[5]
-
Carrier Gas: Not specified, but typically nitrogen or helium.
-
Temperature Program: Initial temperature of 60°C for 2 min, then ramped to 85°C at a rate of 2°C/min and held for 5 min.[5]
-
Injection Volume: Not specified.
-
Detection: Flame Ionization Detector (FID).[5]
-
Derivatization: Duloxetine extracted from plasma is derivatized with Ethyl Chloroformate (ECF) to produce a volatile product suitable for GC analysis.[5]
-
Sample Preparation: Duloxetine is spiked into human plasma, and then extracted and derivatized before injection.[5]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of duloxetine using High-Performance Liquid Chromatography (HPLC), a commonly employed technique.
Caption: A generalized workflow for the analysis of duloxetine using HPLC.
References
- 1. jocpr.com [jocpr.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination and validation of duloxetine hydrochloride in capsules by HPLC with pre-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
A Comparative Analysis of Duloxetine-d7 Recovery in Bioanalytical Methods
This guide provides a comparative overview of recovery studies for Duloxetine-d7, a deuterated internal standard crucial for the accurate quantification of the antidepressant drug duloxetine in biological matrices. The following sections detail the performance of various extraction methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.
Quantitative Recovery Data
The efficiency of an analytical method is often determined by the recovery of the analyte and its internal standard. Below is a summary of reported recovery data for duloxetine and its deuterated internal standard (IS), this compound, from various studies employing different extraction techniques.
| Extraction Method | Analyte | Matrix | Recovery (%) | Precision (RSD %) | Reference |
| Solid-Phase Extraction (SPE) | Duloxetine | Human Plasma | 86.73 ± 1.37 | 1.11 - 3.58 | [1] |
| Solid-Phase Extraction (SPE) | This compound (IS) | Human Plasma | 85.01 | 1.42 - 1.70 | [1] |
| Liquid-Liquid Extraction (LLE) | Duloxetine (LQC) | Human Plasma | 101.9 | - | [2][3] |
| Liquid-Liquid Extraction (LLE) | Duloxetine (MQC) | Human Plasma | 107.3 | - | [2][3] |
| Liquid-Liquid Extraction (LLE) | Duloxetine (HQC) | Human Plasma | 105.2 | - | [2][3] |
| Liquid-Liquid Extraction (LLE) | This compound (IS) | Human Plasma | 107.5 | - | [2][3] |
| Protein Precipitation (PP) | Duloxetine | Rat Plasma | 75.8 - 92.0 | < 13 | [4] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. The following are summaries of typical protocols used for the extraction of duloxetine and this compound from plasma samples.
1. Solid-Phase Extraction (SPE)
Solid-phase extraction is a popular method for sample clean-up and concentration. A study reported robust and clean samples with this technique.[1]
-
Sample Preparation: Six replicates of low, medium, and high-quality control concentrations for duloxetine were prepared.
-
Extraction Cartridges: HLB (Hydrophilic-Lipophilic Balanced) cartridges were used.
-
Procedure: Plasma samples were spiked with the internal standard (this compound) and processed according to the SPE cartridge manufacturer's instructions, which typically involve conditioning, loading, washing, and elution steps.
-
Analysis: The eluate was analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Recovery Determination: Recoveries of the analyte and the internal standard were determined by comparing the peak area of the extracted standards with the peak area of non-extracted standards.[1]
2. Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic separation technique based on the differential partitioning of compounds between two immiscible liquid phases.
-
Sample Preparation: Plasma samples were spiked with this compound as the internal standard.
-
Extraction Procedure: The plasma samples were subjected to liquid-liquid extraction. While specific solvents are not always detailed in abstracts, this process generally involves the addition of an immiscible organic solvent to the aqueous plasma sample, followed by vortexing and centrifugation to separate the layers.
3. Protein Precipitation (PP)
Protein precipitation is a simpler and faster method for sample preparation, although it may be more prone to matrix effects.
-
Sample Preparation: Plasma samples were spiked with an internal standard.
-
Precipitation: A protein precipitating agent, such as acetonitrile, was added to the plasma sample.[5]
-
Separation: The mixture was centrifuged to pellet the precipitated proteins.
-
Analysis: An aliquot of the supernatant was directly injected into the LC-MS/MS system for analysis.[5]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for the different extraction methods.
References
- 1. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Duloxetine-d7: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are fundamental to maintaining a safe and compliant laboratory environment. This guide provides a procedural framework for the proper disposal of Duloxetine-d7, a deuterated analog of Duloxetine. While specific protocols for the deuterated form are not extensively documented, the following procedures are based on established best practices for the disposal of pharmaceutical compounds and hazardous chemical waste. Adherence to these guidelines is crucial for mitigating risks and ensuring compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedures for this compound, it is imperative to handle the compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Use chemically compatible, impervious gloves.
-
Body Protection: A laboratory coat or other protective apparel is necessary to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Waste Classification and Segregation
This compound should be classified and handled as a hazardous chemical waste. It is critical to segregate this waste stream from non-hazardous laboratory trash to ensure proper disposal and compliance with regulatory standards.
Key Steps for Segregation:
-
Dedicated Waste Container: All waste containing this compound, including contaminated labware (e.g., vials, pipette tips), unused product, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealable container.
-
Labeling: The container must be marked with the words "Hazardous Waste" and the full chemical name, "this compound." Any solvents or other chemicals mixed with the waste must also be noted on the label.
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2] Incineration in a licensed facility is a common method for pharmaceutical waste.[3] It is crucial to adhere to all federal, state, and local environmental regulations.
Step-by-Step Disposal Protocol:
-
Waste Accumulation: Collect all this compound waste in a designated and properly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and under the control of laboratory personnel.
-
Record Keeping: Maintain a detailed log of the waste generated, including the chemical name, quantity, and the date of accumulation.
-
Arrange for Pickup: Once the container is full or ready for disposal, follow your institution's established procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Important Considerations:
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sink or into the sewer system.[4][5] This practice is prohibited for hazardous waste pharmaceuticals under regulations such as the EPA's Subpart P.[6][7]
-
Avoid Household Trash: Do not dispose of this compound in the regular trash.[8][9]
IV. Quantitative Data for Disposal
| Parameter | Value | Source |
| EPA Hazardous Waste Code | Not Specified | To be determined by the generator based on characteristics and any applicable listings (e.g., P or U lists). |
| Concentration Limit for Sewer Disposal | Not Permitted | Based on general prohibitions for hazardous pharmaceutical waste.[6][7] |
| Incineration Temperature | Not Specified | Determined by the waste disposal facility in accordance with regulatory requirements. |
V. Experimental Protocols for Neutralization
Currently, there are no specifically published and validated experimental protocols for the chemical neutralization or degradation of this compound for routine laboratory disposal. The recommended procedure is to manage it as hazardous waste for professional disposal. Research into such protocols would be necessary to establish a safe and effective method for rendering the compound non-hazardous in a laboratory setting.
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the compliant disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. lupin.com [lupin.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. moehs.com [moehs.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Duloxetine-d7
Essential Safety and Handling Guide for Duloxetine-d7
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Duloxetine is a potent pharmaceutical compound with several identified hazards. The deuterated form, this compound, is expected to share these hazardous properties.
Key Hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[1][4][5]
-
Specific Target Organ Toxicity: May cause drowsiness or dizziness (single exposure) and may cause damage to the liver through prolonged or repeated exposure.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) |
| Suspected of damaging fertility or the unborn child | Reproductive Toxicity (Category 2) |
| May cause harm to breast-fed children | Reproductive Toxicity (Effects on or via lactation) |
| May cause drowsiness or dizziness | Specific Target Organ Toxicity, Single Exposure (Category 3) |
| May cause damage to organs (Liver) through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 2) |
| Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 1) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this potent compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[6][7] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[6] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be used as primary protection when handling potent compounds.[6][8] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[6] |
| Body Protection | Disposable Coveralls | "Bunny suits" made of materials like Tyvek® are recommended to provide head-to-toe protection.[6][8] |
| Lab Coat | A dedicated, disposable, or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[6] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[6][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds like this compound.
1. Preparation:
-
Designated Area: All handling of this compound powder should occur in a designated area with controlled access, such as a containment isolator, glove box, or a dedicated fume hood with established containment performance.[9]
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.[6]
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps, and deuterated).[6]
2. Personal Protective Equipment (PPE) Donning:
-
Put on all required PPE in the correct order in a designated clean area before entering the handling zone.[6]
3. Handling:
-
Containment: The open handling of potent powders is strictly prohibited.[9] Use containment solutions like barrier isolators or glove bags to prevent airborne particle exposure.[7][9]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the containment system. Split butterfly valves (SBVs) are recommended for transferring solids between contained units.[9][10]
-
Spill Management: In the event of a spill, immediately alert others. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[6]
4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[6]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Deuterated Waste: All waste contaminated with this compound (e.g., unused compound, contaminated vials, pipette tips, gloves, coveralls) must be collected in a dedicated, clearly labeled, and sealed container for deuterated chemical waste. Do not mix with non-deuterated or other chemical waste streams.[11]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".[12]
2. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.[12]
3. Disposal Method:
-
Licensed Disposal Service: Use a licensed chemical waste disposal service for the final disposal of this compound waste.[13] Incineration is often the required method for potent pharmaceutical compounds.[7]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous and deuterated chemical waste.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ehs.lilly.com [ehs.lilly.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. moehs.com [moehs.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. aiha.org [aiha.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 10. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 11. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
